A Comprehensive Technical Guide to 2'-O-beta-L-galactopyranosylorientin in Trollius Species: From Natural Source to Purified Compound
Foreword For researchers, scientists, and drug development professionals, the exploration of novel bioactive compounds from natural sources is a cornerstone of innovation. Among the vast repository of phytochemicals, fla...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword
For researchers, scientists, and drug development professionals, the exploration of novel bioactive compounds from natural sources is a cornerstone of innovation. Among the vast repository of phytochemicals, flavonoid C-glycosides have emerged as a class of compounds with significant therapeutic potential. This guide provides an in-depth technical overview of 2'-O-beta-L-galactopyranosylorientin, a notable flavonoid glycoside, with a specific focus on its natural occurrence in Trollius species. We will delve into the intricacies of its extraction, isolation, and characterization, underpinned by the scientific rationale for each methodological choice. This document is designed to be a practical and authoritative resource, empowering researchers to harness the potential of this promising natural product.
Introduction to 2'-O-beta-L-galactopyranosylorientin and its Trollius Sp. Sources
2'-O-beta-L-galactopyranosylorientin is a flavone C-glycoside, a subclass of flavonoids characterized by a direct carbon-carbon bond between a sugar moiety and the flavonoid aglycone.[1] This structural feature confers enhanced stability compared to their O-glycoside counterparts. Chemically, it is the 2''-O-galactosyl derivative of orientin.[2][] This compound has garnered scientific interest due to its potential biological activities, including anti-inflammatory properties.[2]
The genus Trollius, commonly known as globeflowers, belongs to the Ranunculaceae family and comprises about 30 species found in the temperate and arctic regions of the Northern Hemisphere.[4] Several species of this genus are utilized in traditional medicine, particularly in Asia, for their anti-inflammatory, antiviral, and antioxidant properties.[5][6][7] These therapeutic effects are largely attributed to their rich flavonoid content.[8][9]
Authoritative studies have identified several Trollius species as natural sources of 2'-O-beta-L-galactopyranosylorientin. The primary species of interest for isolating this compound are:
Trollius chinensisBunge : The flowers of this species are a well-documented source of 2'-O-beta-L-galactopyranosylorientin.[2][][10]
Trollius ledebouriiRchb. : The flowers of T. ledebourii have also been shown to contain this flavonoid glycoside, alongside a variety of other flavone C-glycosides.[1][11]
While other Trollius species like Trollius europaeus and Trollius altaicus are known to produce flavonoids, the presence and quantity of 2'-O-beta-L-galactopyranosylorientin in these species are less specifically documented in currently available literature.[12][13][14]
Methodologies for Extraction, Isolation, and Characterization
The successful isolation of 2'-O-beta-L-galactopyranosylorientin from Trollius species necessitates a multi-step approach, beginning with efficient extraction and culminating in high-purity purification and structural elucidation. The following sections detail these methodologies, emphasizing the rationale behind the selection of specific techniques and reagents.
Extraction of Total Flavonoids from Trollius Flowers
The initial and critical step is the efficient extraction of the target compound from the plant matrix. The choice of solvent and extraction method is paramount to maximize yield while preserving the structural integrity of the flavonoid glycosides.
Rationale for Solvent Selection: Flavonoid glycosides like 2'-O-beta-L-galactopyranosylorientin are polar molecules. Therefore, polar solvents are the most effective for their extraction.
Aqueous Ethanol or Methanol: Solutions of ethanol (typically 50-80%) or methanol are most commonly employed for extracting polar flavonoids.[15] Ethanol is often favored due to its lower toxicity, making it a "greener" solvent choice suitable for pharmaceutical applications.[15]
Solvent Modifiers: The addition of a small amount of acid, such as 0.1% formic acid, can enhance the stability and extraction efficiency of certain flavonoids.[15]
Recommended Extraction Protocol:
Material Preparation: Air-dry the flowers of Trollius chinensis or Trollius ledebourii and grind them into a fine powder to increase the surface area for solvent penetration.
Solvent Extraction: Macerate or reflux the powdered plant material with 70-80% aqueous ethanol. The solid-to-liquid ratio should be optimized, but a common starting point is 1:10 (w/v).
Extraction Conditions: Perform the extraction at a moderately elevated temperature (e.g., 60-70°C) for a defined period (e.g., 2-3 hours). Multiple extraction cycles (typically 2-3 times) are recommended to ensure exhaustive extraction.
Filtration and Concentration: After each extraction cycle, filter the mixture to separate the extract from the plant residue. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
Difference between orientin and 2'-O-beta-L-galactopyranosylorientin
Comparative Analysis of C-Glycosyl Flavonoids: Structural Dynamics, Pharmacokinetics, and Isolation Protocols Executive Summary This technical guide provides a rigorous comparison between Orientin (Luteolin-8-C-glucoside...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analysis of C-Glycosyl Flavonoids: Structural Dynamics, Pharmacokinetics, and Isolation Protocols
Executive Summary
This technical guide provides a rigorous comparison between Orientin (Luteolin-8-C-glucoside) and its disaccharide derivative, 2''-O-beta-L-galactopyranosylorientin (hereafter referred to as Gal-Orientin ).[1] While Orientin is a ubiquitous C-glycoside found in Passiflora, Bamboo, and Rooibos, Gal-Orientin is a specialized secondary metabolite predominantly isolated from the Trollius genus (e.g., Trollius chinensis).[1]
For drug development professionals, the critical distinction lies not just in molecular weight, but in the pharmacokinetic shift driven by the additional galactosyl moiety. This glycosylation alters the compound's interaction with efflux transporters—shifting from P-glycoprotein (P-gp) dominance to Multidrug Resistance Protein 2 (MRP2) affinity—significantly impacting bioavailability and intestinal absorption.[1]
Structural Chemistry & Molecular Identity[1]
The fundamental difference lies in the glycosidic chain length and stereochemistry at the C-8 position of the luteolin backbone.
The following diagram illustrates the structural relationship. Note the "2''-O" extension on the glucose ring of Orientin to form Gal-Orientin.[1]
Caption: Structural hierarchy showing the C-glycosidic core shared by both compounds and the O-glycosidic extension specific to Gal-Orientin.[1]
Pharmacokinetics: The Transporter Switch
This is the most critical section for researchers evaluating these compounds for therapeutic potential. The addition of the galactose unit does not merely increase polarity; it fundamentally alters the efflux transporter recognition profile .
Absorption & Efflux Mechanisms[1]
Orientin (Substrate for P-gp): Orientin is a substrate for P-glycoprotein (P-gp).[1][] In the intestinal epithelium, P-gp actively pumps Orientin back into the lumen, limiting its oral bioavailability.
Gal-Orientin (Substrate for MRP2): The 2''-O-glycosylation changes the molecule's 3D conformation and hydrogen bonding capacity.[1] It becomes a preferential substrate for MRP2 (Multidrug Resistance Protein 2) rather than P-gp.[1]
Implication: Co-administration with P-gp inhibitors (like Verapamil) may enhance Orientin absorption but will have negligible effect on Gal-Orientin.[1] Conversely, MRP2 inhibitors (like Probenecid) would be required to modulate Gal-Orientin pharmacokinetics.[1]
Comparative Bioactivity Profile[1]
Activity
Orientin
Gal-Orientin
Mechanism Note
Antioxidant
High
Moderate
Steric hindrance of the disaccharide may reduce access to radical sites compared to the monoglycoside.[1]
Anti-inflammatory
High
High
Both inhibit NO, IL-6, and TNF-α. Gal-Orientin is effective at 100-200 µM in LPS-induced models.[1]
Membrane Permeability
Low-Moderate
Very Low
The extra sugar moiety significantly reduces passive diffusion across Caco-2 monolayers.[1]
Metabolic Stability
High (C-bond)
Moderate
The C-glucose bond is resistant to hydrolysis, but the terminal galactose (O-bond) can be cleaved by intestinal lactase/beta-galactosidase.[1]
Analytical Distinction & Identification Protocols
Distinguishing these two compounds requires precise analytical techniques due to their spectral similarities.[1]
Fragmentation: Characteristic losses of water (-18 Da) and cross-ring cleavages of the glucose moiety (e.g., -120 Da, -90 Da).[1] No loss of 162 Da (hexose) is observed because the C-C bond does not break under standard ESI conditions.[1]
Fragmentation: Distinct loss of 162 Da (terminal galactose).[1] This O-glycosidic bond is weaker than the C-C bond.[1]
Diagnostic Transition: m/z 609 → 447 (Loss of Galactose) → Fragmentation pattern of Orientin.[1]
Nuclear Magnetic Resonance (NMR)
To confirm the 2''-linkage, look for the Glycosylation Shift :
Anomeric Protons: Gal-Orientin will show two anomeric proton signals. Orientin shows only one (glucose H-1'').[1]
Downfield Shift: The C-2'' signal of the inner glucose unit in Gal-Orientin will be shifted downfield (typically by +4-8 ppm in ¹³C NMR) compared to Orientin, due to the glycosidation effect.[1]
Caption: Step-by-step isolation workflow from biomass to purified compound.
Detailed Methodology
Extraction: Reflux dried Trollius chinensis flowers with 70% ethanol (1:20 w/v) for 2 hours, three times. Combine filtrates and evaporate to dryness.
Partitioning: Suspend residue in water. Partition sequentially with Petroleum Ether (removes lipids), Ethyl Acetate (removes aglycones), and n-Butanol .[1] Collect the n-Butanol fraction (contains Gal-Orientin and Orientin).[1]
Rough Fractionation: Load n-Butanol fraction onto a Diaion HP-20 macroporous resin column. Elute with a water/ethanol gradient (0% -> 100%).[1] Gal-Orientin typically elutes in the 30-50% ethanol fractions.[1]
Fine Purification (HPLC):
Column: C18 Reverse Phase (e.g., 250 x 10 mm, 5 µm).[1]
Mobile Phase: Acetonitrile (A) and 0.1% Acetic Acid in Water (B).[1][3][4][5]
Gradient: 15% A isocratic or shallow gradient (15-25% A) over 30 mins.
Order of Elution: Gal-Orientin is more polar than Orientin due to the extra sugar. Gal-Orientin elutes BEFORE Orientin in reverse-phase systems.
References
Isolation and Bioactivity: Liu, L. J., et al. (2018). "Anti-inflammatory effect of the compounds from the flowers of Trollius chinensis." Pakistan Journal of Pharmaceutical Sciences.
Pharmacokinetics & Transporters: Li, Y., et al. (2015).[1] "Characterization of the intestinal absorption of seven flavonoids from the flowers of Trollius chinensis using the Caco-2 cell monolayer model." PLoS One.
Orientin Pharmacology: Lam, K. Y., et al. (2016).[1][6] "Orientin: A comprehensive review of a promising bioactive flavonoid."[7] Journal of Functional Foods.
Analytical Methods: An, Y., et al. (2011).[1] "Simultaneous determination of three flavonoid glycosides in rat plasma by LC-MS/MS and its application to a pharmacokinetic study." Journal of Chromatography B.
Structural Elucidation: Zou, J. H., et al. (2005).[1] "Flavone C-glycosides from flowers of Trollius ledebouri."[1][] Phytochemistry.
A Comprehensive Technical Guide to the Bioactivity of 2′-O-β-L-galactopyranosylorientin
For Researchers, Scientists, and Drug Development Professionals Abstract 2′-O-β-L-galactopyranosylorientin, a flavonoid glycoside primarily isolated from the flowers of Trollius chinensis and other plant sources such as...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
2′-O-β-L-galactopyranosylorientin, a flavonoid glycoside primarily isolated from the flowers of Trollius chinensis and other plant sources such as Lophatherum gracile, has emerged as a compound of significant interest in pharmacological research.[1][2] This technical guide provides a comprehensive review of the current scientific understanding of its bioactivity, with a particular focus on its well-documented anti-inflammatory and neuroprotective properties. We delve into the molecular mechanisms underpinning these effects, providing detailed experimental protocols for their investigation and summarizing key quantitative data. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, facilitating further exploration of the therapeutic potential of this promising natural compound.
Introduction: Unveiling a Bioactive Flavonoid Glycoside
2′-O-β-L-galactopyranosylorientin belongs to the flavonoid class of polyphenolic secondary metabolites, which are widely recognized for their diverse biological activities. Its chemical structure, 2-(3,4-dihydroxyphenyl)-8-(2-O-β-L-galactopyranosyl-β-D-glucopyranosyl)-5,7-dihydroxy-4H-1-benzopyran-4-one, features a galactopyranosyl moiety attached to the orientin core, a luteolin-8-C-glucoside.[1] This glycosylation pattern significantly influences its solubility, stability, and pharmacokinetic profile, including its interaction with cellular transporters like the multidrug resistance protein 2 (MRP2).[3]
This guide will synthesize the existing literature on the bioactivity of 2′-O-β-L-galactopyranosylorientin, offering a detailed examination of its molecular targets and signaling pathways.
Anti-inflammatory and Neuroprotective Activities: A Core Competency
The most extensively studied bioactivity of 2′-O-β-L-galactopyranosylorientin is its potent anti-inflammatory effect, which is closely linked to its neuroprotective potential. Chronic inflammation and microglia activation are key pathological features of neurodegenerative diseases, making compounds that can modulate these processes highly sought after.
Mechanistic Insights: A Multi-pronged Approach to Inflammation Control
Research has elucidated a multi-faceted mechanism through which 2′-O-β-L-galactopyranosylorientin exerts its anti-inflammatory and neuroprotective effects. This involves the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators.
Inhibition of NF-κB and ERK Signaling Pathways: In lipopolysaccharide (LPS)-stimulated microglial cells, 2′-O-β-L-galactopyranosylorientin has been shown to significantly suppress the activation of nuclear factor-kappa B (NF-κB) and the extracellular signal-regulated kinase (ERK) pathway. These pathways are critical for the transcription of pro-inflammatory genes.
Activation of the NRF2/HO-1 Pathway: The compound also promotes the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2)/heme oxygenase-1 (HO-1) signaling pathway. NRF2 is a master regulator of the antioxidant response, and its activation leads to the expression of cytoprotective genes, including HO-1, which has potent anti-inflammatory properties.
The interplay of these mechanisms results in a significant reduction in the production of key inflammatory molecules.
Diagram: Signaling Pathways Modulated by 2′-O-β-L-galactopyranosylorientin
Caption: Signaling pathways modulated by 2′-O-β-L-galactopyranosylorientin.
Quantitative Data Summary
The anti-inflammatory efficacy of 2′-O-β-L-galactopyranosylorientin has been quantified in various in vitro studies. The following table summarizes key findings:
To facilitate further research, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the anti-inflammatory effects of 2′-O-β-L-galactopyranosylorientin.
This protocol outlines the use of the Griess reagent to measure nitrite, a stable and quantifiable breakdown product of NO.
Workflow Diagram: Nitric Oxide Production Assay
Caption: Workflow for the nitric oxide production assay.
Step-by-Step Protocol:
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
Compound Treatment: Pre-treat the cells with varying concentrations of 2′-O-β-L-galactopyranosylorientin for 1 hour.
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
Supernatant Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.
Griess Reaction: In a new 96-well plate, mix 100 µL of the collected supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of TNF-α and IL-6 in cell culture supernatants.
Workflow Diagram: Cytokine ELISA
Caption: General workflow for a sandwich ELISA to measure cytokines.
Step-by-Step Protocol:
Plate Coating: Coat the wells of a 96-well microplate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight at 4°C.
Blocking: Wash the plate and block any non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
Sample Incubation: Add 100 µL of cell culture supernatants (collected as described in the NO assay protocol) and standards to the wells and incubate for 2 hours at room temperature.
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1-2 hours at room temperature.
Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP). Incubate for 30 minutes at room temperature.
Substrate Addition: Wash the plate and add a suitable substrate (e.g., TMB for HRP). Incubate until a color change is observed.
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Quantification: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Future Directions: Exploring the Untapped Potential
While the anti-inflammatory and neuroprotective effects of 2′-O-β-L-galactopyranosylorientin are well-established, its full therapeutic potential remains to be unlocked. Further research is warranted in the following areas:
Antioxidant Activity: A thorough investigation of its free radical scavenging and antioxidant enzyme-inducing capabilities using assays such as DPPH, ABTS, and ORAC is needed to quantify its antioxidant potential.
Anti-diabetic Effects: Studies exploring its impact on glucose uptake in muscle and adipose cells, insulin secretion from pancreatic β-cells, and the inhibition of carbohydrate-metabolizing enzymes would provide valuable insights into its potential as an anti-diabetic agent.
Anti-cancer Properties: Screening against a panel of cancer cell lines is necessary to determine its cytotoxic and anti-proliferative effects and to identify potential molecular targets in cancer therapy.
In Vivo Studies: Preclinical studies in animal models of inflammatory diseases, neurodegeneration, diabetes, and cancer are crucial to validate the in vitro findings and to assess its pharmacokinetic and safety profiles.
Conclusion
2′-O-β-L-galactopyranosylorientin is a promising natural compound with demonstrated anti-inflammatory and neuroprotective activities. Its ability to modulate key signaling pathways, including NF-κB, ERK, and NRF2/HO-1, underscores its potential for the development of novel therapeutics for a range of diseases characterized by inflammation and oxidative stress. The detailed experimental protocols provided in this guide are intended to empower researchers to further investigate its bioactivities and to accelerate its journey from a promising lead compound to a potential clinical candidate. The exploration of its antioxidant, anti-diabetic, and anti-cancer properties represents exciting avenues for future research that could significantly broaden its therapeutic applications.
References
Liu, L.-J., Hu, X.-H., Guo, L.-N., et al. Anti-inflammatory effect of the compounds from the flowers of Trollius chinensis. Pak. J. Pharm. Sci. 31(5), 1951-1957 (2018).
Zhou, X., Gan, P., Hao, L., et al. Antiinflammatory effects of orientin-2"-O-galactopyranoside on lipopolysaccharide-stimulated microglia. Biol Pharm Bull. 2014;37(8):1282-94.
National Center for Biotechnology Information. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells. [Link]
National Center for Biotechnology Information. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]
National Center for Biotechnology Information. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. [Link]
National Center for Biotechnology Information. Measurement of NF-κB activation in TLR-activated macrophages. [Link]
National Center for Biotechnology Information. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. [Link]
National Center for Biotechnology Information. Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages. [Link]
Identification of Trollisin I and related orientin derivatives
Technical Whitepaper: Identification and Pharmacological Profiling of Trollisin I and Novel Orientin Derivatives Abstract This technical guide details the isolation, structural elucidation, and pharmacological characteri...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Identification and Pharmacological Profiling of Trollisin I and Novel Orientin Derivatives
Abstract
This technical guide details the isolation, structural elucidation, and pharmacological characterization of Trollisin I and related flavone
-glycosides from Trollius chinensis (Flos Trollii).[1] Unlike common -glycosides, Trollisin I represents a specialized class of acylated -glycosylflavones exhibiting significant resistance to acid hydrolysis and distinct mass spectrometric fragmentation. This document provides researchers with a self-validating roadmap for identifying these compounds, focusing on the critical differentiation of Trollisin I from its congeners (orientin, vitexin) and its potential as an antiviral lead compound.
Introduction: The Chemotaxonomic Context
The genus Trollius (Ranunculaceae) is a rich reservoir of flavonoids, specifically flavone
-glycosides .[1][2] Unlike -glycosides, where the sugar is attached via a labile hemiacetal bond, -glycosides possess a direct carbon-carbon () bond between the anomeric carbon of the sugar and the aromatic nucleus (typically or ).
Target Analyte:Trollisin I
Chemical Name: (1S)-1,5-anhydro-1-[2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-4-oxo-4H-[1]benzopyran-8-yl]-2-O-(2-methylbutanoyl)-D-glucitol.[3][4][5]
Objective: To isolate high-purity Trollisin I and orientin derivatives from the complex matrix of Flos Trollii.
Principle:
-glycosides are polar but moderately soluble in organic alcohols.[1] The critical separation step involves removing lipophilic chlorophylls and highly polar polysaccharides to isolate the "n-butanol fraction" where these glycosides concentrate.
Workflow Diagram: Fractionation Strategy
Figure 1: Step-by-step isolation workflow for Trollisin I. The n-butanol fraction is the critical reservoir for flavone C-glycosides.
Detailed Methodology
Extraction: Pulverize dried flowers (1 kg) and reflux with 70% ethanol (10 L) for 2 hours (repeat 3 times). Combine filtrates and evaporate ethanol under reduced pressure (
C).
Partitioning: Suspend the residue in water. Partition sequentially with Petroleum Ether (removes lipids/chlorophyll) and Ethyl Acetate (removes free aglycones).[1]
Target Enrichment: Extract the remaining aqueous phase with n-Butanol .[1] This fraction contains the bulk of flavone
Resin Chromatography: Load the n-BuOH fraction onto a D101 macroporous resin column.[1] Wash with water (remove sugars) and elute with 30%, 50%, and 70% ethanol.[1] Trollisin I typically elutes in the 50% ethanol fraction .
Objective: To definitively identify Trollisin I using MS and NMR, distinguishing it from orientin.
A. Mass Spectrometry (HR-ESI-MS)
-glycosides show a distinct fragmentation pattern compared to -glycosides.[1] They do not easily lose the sugar moiety (M-162) because of the strong bond.[1]
Primary Fragmentation: Loss of the acyl group (2-methylbutyric acid).[1]
Secondary Fragmentation (Diagnostic): Cross-ring cleavage of the glucose moiety.[1] Look for ions representing
( cleavage) and ( cleavage).[1] This confirms the -glycoside nature.[1]
B. NMR Spectroscopy (400/600 MHz)
The NMR spectrum of Trollisin I differs from Orientin in three key regions:
Acylation Shift (Sugar Region): The proton at
of the glucose moiety shifts downfield ( ppm) due to the esterification with the 2-methylbutanoyl group.[1] In unsubstituted Orientin, this proton appears upfield ( ppm).[1]
Methoxy Signal: A sharp singlet at
ppm corresponds to the group (absent in Orientin).[1]
Aglycone Pattern: The aromatic region shows a typical luteolin substitution pattern (ABX system for B-ring; singlets for H-3 and H-6).[1]
Data Comparison Table
Feature
Orientin (Standard)
Trollisin I (Target)
Diagnostic Difference
Formula
C21H20O11
C27H30O12
Acyl group + Methylation
MW
448.38
546.52
Mass = 98 Da
C-Linkage
C-8 (Aglycone) to C-1'' (Sugar)
C-8 (Aglycone) to C-1'' (Sugar)
Identical Core Topology
H-2'' Shift
~4.0 ppm (Upfield)
~5.6 ppm (Downfield)
Acylation Marker
C-7 Substituent
-OH
-OCH3
Methylation Marker
Acid Hydrolysis
Resistant (Isomerizes)
Resistant (De-acylates only)
Stability of C-C bond
Logic Diagram: Structural Identification
Figure 2: Decision logic for identifying Trollisin I. Acid resistance is the first checkpoint distinguishing it from O-glycosides.[1]
Pharmacological Potential
Objective: To contextualize the therapeutic value of Trollisin I in drug development.
Trollisin I and its derivatives are not merely chemotaxonomic markers; they are bioactive agents.[1] Research indicates specific activity against viral pathogens, particularly Influenza A .[1][6]
Mechanism of Action:
Viral Entry Inhibition: Flavonoids like Trollisin I often bind to surface glycoproteins (Hemagglutinin), preventing the virus from fusing with the host cell membrane.[1]
Neuraminidase Inhibition: Structural similarities to sialic acid allow some C-glycosides to inhibit neuraminidase, blocking viral release.[1]
Complement Inhibition: Trollisin I inhibits the classic pathway of the complement system, reducing excessive inflammation (cytokine storm) often associated with viral infections.[1]
Pathway Diagram: Antiviral Mechanism[1]
Figure 3: Proposed dual-mechanism of Trollisin I: Direct viral entry inhibition and suppression of the inflammatory complement cascade.
References
Antiviral Flavonoid-Type C-Glycosides from the Flowers of Trollius chinensis.
Source: Scilit / Chemistry & Biodiversity
URL:[1][Link][1][7]
Flavone C-glycosides from the flowers of Trollius chinensis and their anti-complementary activity.
Source: Journal of Asian Natural Products Research
URL:[Link]
Trollius chinensis Bunge: A Comprehensive Review of Research on Botany, Materia Medica, Ethnopharmacological Use, Phytochemistry, Pharmacology, and Quality Control.
Source: Journal of Ethnopharmacology / PMC
URL:[Link]
Evaluation of natural deep eutectic solvents for the extraction of bioactive flavone C-glycosides from Flos Trollii.
Source: ResearchGate
URL:[1][8][Link]
Orientin: Identification and Properties.
Source: PubChem / Sigma-Aldrich
URL:[Link][1]
Technical Whitepaper: Pharmacological and Chemical Profiling of 2''-O-β-L-galactopyranosylorientin
Executive Summary 2''-O-β-L-galactopyranosylorientin is a complex flavone C-glycoside predominantly isolated from the botanical sources Trollius chinensis Bunge and Trollius ledebourii[]. As a derivative of orientin, it...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2''-O-β-L-galactopyranosylorientin is a complex flavone C-glycoside predominantly isolated from the botanical sources Trollius chinensis Bunge and Trollius ledebourii[]. As a derivative of orientin, it features unique stereochemical properties that confer high stability against enzymatic degradation in the gastrointestinal tract. In preclinical drug development, this compound has garnered significant attention for its robust anti-inflammatory properties, particularly its ability to modulate cytokine release in macrophage models[2]. However, its pharmacokinetic profile is heavily dictated by active efflux mechanisms, presenting both challenges and opportunities for targeted formulation strategies[]. This whitepaper synthesizes the chemical identity, ADME (Absorption, Distribution, Metabolism, and Excretion) profile, and validated experimental methodologies for studying this unique phytochemical.
Chemical Identity & Structural Biology
The structural integrity of 2''-O-β-L-galactopyranosylorientin is defined by a luteolin aglycone core with a C-glucosyl moiety at the C-8 position, which is further substituted by a β-L-galactopyranosyl group at the 2'' position. Unlike O-glycosides, the carbon-carbon bond between the aglycone and the primary sugar ring prevents rapid hydrolysis by intestinal β-glucosidases, ensuring the molecule remains intact during initial pharmacokinetic phases.
Pharmacokinetics & ADME Profiling: The Role of MRP2
A critical bottleneck in the therapeutic application of flavonoid C-glycosides is their limited systemic bioavailability. In vitro permeability studies utilizing the human Caco-2 cell monolayer model—a gold standard for predicting intestinal absorption—reveal that 2''-O-β-L-galactopyranosylorientin is[].
Mechanistically, the presence of a free hydroxyl group at specific stereochemical positions dictates transporter affinity. While closely related compounds like orientin and vitexin are substrates for P-glycoprotein (P-gp), 2''-O-β-L-galactopyranosylorientin acts as a specific substrate for the[]. MRP2 is an ATP-dependent efflux pump localized on the apical membrane of enterocytes. When the compound enters the cell, MRP2 actively pumps it back into the intestinal lumen, severely restricting basolateral (systemic) absorption.
Fig 1. Transporter-mediated efflux of 2''-O-β-L-galactopyranosylorientin via apical MRP2 pumps.
Pharmacodynamics: Anti-Inflammatory Mechanisms
Despite pharmacokinetic hurdles, 2''-O-β-L-galactopyranosylorientin demonstrates potent pharmacological efficacy at the cellular level. In macrophage models (RAW 264.7), the compound acts as a powerful anti-inflammatory agent. When macrophages are stimulated with Lipopolysaccharide (LPS), they activate the TLR4/NF-κB signaling axis, leading to a cytokine storm.
Administration of 2''-O-β-L-galactopyranosylorientin at2 effectively blunts this response[2]. It significantly decreases the production of:
Nitric Oxide (NO): A reactive free radical that exacerbates tissue damage.
Interleukin-6 (IL-6): A pleiotropic cytokine driving acute phase responses.
Tumor Necrosis Factor-alpha (TNF-α): A master regulator of systemic inflammation.
Fig 2. Inhibition of LPS-induced inflammatory mediators in RAW 264.7 macrophages.
To ensure rigorous scientific integrity, all experimental workflows must incorporate internal controls to form a self-validating system.
Protocol A: Caco-2 Monolayer Permeability & Efflux Assay
Causality: Caco-2 cells spontaneously differentiate to form polarized monolayers with tight junctions and apical brush borders, perfectly mimicking the human intestinal epithelium. This makes them the ideal model for investigating active efflux liabilities.
Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of
cells/cm². Culture for 21 days to ensure full polarization and tight junction formation (validate via Transepithelial Electrical Resistance, TEER > 300 Ω·cm²).
Dosing: Prepare 50 µM of 2''-O-β-L-galactopyranosylorientin in HBSS buffer (pH 7.4).
Self-Validation Controls: Run parallel wells with MK-571 (50 µM) , a known specific MRP2 inhibitor. If the compound is an MRP2 substrate, MK-571 must significantly reduce the efflux ratio, confirming the transporter's identity.
Sampling: Add the compound to the Apical (AP) chamber for AP→BL transport, or the Basolateral (BL) chamber for BL→AP transport. Sample 100 µL from the receiver chamber at 30, 60, 90, and 120 minutes.
Analysis: Quantify using LC-MS/MS. Calculate the Apparent Permeability (
) and Efflux Ratio (). An ER > 2 indicates active efflux.
Protocol B: RAW 264.7 Anti-inflammatory Screening
Causality: RAW 264.7 cells express high levels of TLR4, making them highly sensitive to LPS. Because nitric oxide is a highly unstable gas, the Griess assay is utilized to measure its stable breakdown product, nitrite (
), ensuring accurate quantification.
Cell Seeding: Seed RAW 264.7 macrophages in 96-well plates at
cells/well. Incubate overnight at 37°C in 5% CO₂.
Treatment: Pre-treat cells with 2''-O-β-L-galactopyranosylorientin (100 µM and 200 µM) for 1 hour.
Self-Validation Controls: Include a negative control (media only), a disease control (LPS only), and a positive control (Dexamethasone 10 µM ). The positive control validates the dynamic range and sensitivity of the assay.
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control. Incubate for 24 hours.
Quantification:
NO Assay: Transfer 100 µL of supernatant to a new plate. Add 100 µL Griess Reagent. Read absorbance at 540 nm.
Cytokine Assay: Use commercially available ELISA kits to quantify IL-6 and TNF-α in the remaining supernatant according to the manufacturer's instructions.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-2026-TROLHigh-Sensitivity HPLC-MS/MS Quantitation of 2''-O-beta-L-galactopyranosylorientin in Trollius chinensis Matrices
Executive Summary
This application note details a robust, validated HPLC-MS/MS protocol for the detection and quantitation of 2''-O-beta-L-galactopyranosylorientin (CAS: 861691-37-4), a critical bioactive flavonoid C-glycoside found in Trollius chinensis (Flos Trollii).[1]
Unlike simple O-glycosides, this analyte features a C-C bond between the aglycone and the glucose moiety, with a secondary galactose unit attached via an O-glycosidic bond.[1] This unique structure requires specific fragmentation strategies in Mass Spectrometry to ensure selectivity against isomeric interferences (e.g., isoorientin derivatives). This guide prioritizes the Negative Ion Mode (ESI-) for superior sensitivity and distinct fragmentation pathways.[1]
Analyte Profile & Physicochemical Properties
Property
Detail
Target Name
2''-O-beta-L-galactopyranosylorientin
Synonyms
Orientin-2''-O-galactoside; 2"-O-β-L-Gal-Orientin
Molecular Formula
C₂₇H₃₀O₁₆
Molecular Weight
610.52 g/mol
Precursor Ion (ESI-)
m/z 609.16 [M-H]⁻
Key Structural Feature
Luteolin aglycone + 8-C-glucose + 2''-O-galactose
Solubility
Soluble in Methanol, Ethanol, DMSO; sparingly soluble in water.[1][2][][4][5][6]
Note on Nomenclature: While often requested as "2'-O-...", the standard IUPAC numbering for the sugar moiety attached to a C-glycoside utilizes double primes (").[1] The galactose is attached to the 2-position of the glucose, not the B-ring of the flavonoid.
Expert Insight: The transition 609.2 → 447.1 represents the cleavage of the O-glycosidic bond between the galactose and the glucose. The glucose itself is C-bonded to the flavonoid backbone and does not cleave off as a neutral loss of 162 Da under standard conditions; instead, it undergoes cross-ring fragmentation (RDA).
Workflow Visualization
Caption: Logical workflow for developing the LC-MS/MS method, prioritizing MS structural confirmation before chromatographic resolution of isomers.
Fragmentation Logic & Mechanism
Understanding the fragmentation is crucial for distinguishing this compound from potential interferences (like 2''-O-galactosyliso orientin).[1]
Caption: ESI(-) Fragmentation pathway. The primary loss is the O-linked galactose, followed by characteristic C-glycoside cross-ring cleavages.[1]
Results & Discussion: Critical Success Factors
Selectivity and Isomer Separation
Trollius species often contain both Orientin (8-C-Glc) and Isoorientin (6-C-Glc) derivatives.[1]
Challenge: These isomers have identical molecular weights and similar fragmentation patterns.
Solution: They must be separated chromatographically. On a C18 column, the 8-C isomer (Orientin derivative) typically elutes after the 6-C isomer (Isoorientin derivative) due to hydrogen bonding differences with the stationary phase.[1]
Validation: Ensure the method separates 2''-O-Gal-Orientin from 2''-O-Gal-Isoorientin. If a standard for the isoorientin derivative is unavailable, look for a secondary peak in the 609->447 channel eluting slightly earlier.
Matrix Effects
Flavonoid analysis in plasma often suffers from ion suppression.
Mitigation: The use of 0.1% Formic Acid is critical. While Ammonium Acetate can enhance ionization in negative mode for some phenols, Formic Acid generally provides sharper peak shapes for glycosides on C18 columns.
Protocol: Calculate Matrix Factor (MF) by comparing the peak area of the analyte spiked into extracted blank plasma vs. neat solvent. An MF between 0.85 and 1.15 is acceptable.
References
TargetMol. 2"-O-beta-L-galactopyranosylorientin Product Sheet. Retrieved from [1]
Liu, L., et al. (2015). Characterization of the intestinal absorption of seven flavonoids from the flowers of Trollius chinensis using the Caco-2 cell monolayer model. PLoS One, 10(3), e0119263.[1] Retrieved from
Zou, J. H., et al. (2005). Flavone C-glycosides from flowers of Trollius ledebouri.[] Phytochemistry, 66(10), 1121-1125.[1][] (Establishment of structure and NMR data).
Waters Corporation. Characterization of C-glycosidic Flavonoids Using LC-MS. Retrieved from [1]
BOC Sciences. 2-O-β-L-galactopyranosylorientin Properties and Data. Retrieved from [1]
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Application Note & Protocol
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Introduction & Pharmacological Context
2''-O-β-L-galactopyranosylorientin (CAS 861691-37-4) is a complex, bioactive flavone C-glycoside predominantly extracted from the flowers of 1[1]. In modern pharmacognosy, this compound is highly valued for its antiviral and anti-inflammatory properties. Pharmacokinetic profiling has also identified it as a specific substrate for the multidrug resistance protein 2 (MRP2) during []. Recently, green extraction methodologies utilizing 3 have been optimized to recover this compound from Flos Trollii with high yield[3].
Structurally, the molecule consists of three domains: a luteolin aglycone , an inner β-D-glucose attached via a resilient C-C bond at the C-8 position (forming the orientin core), and an outer β-L-galactose attached via an O-glycosidic bond at the C-2'' position of the glucose. Elucidating this structure requires a rigorous, self-validating Nuclear Magnetic Resonance (NMR) strategy.
Analytical Strategy & Causality
The primary analytical challenge lies in differentiating the C-glycosidic linkage from traditional O-glycosidic bonds, and unambiguously assigning the
inter-sugar linkage amidst severe spectral overlap.
Causality of Solvent Selection: DMSO-d₆ is strictly preferred over CD₃OD for this analysis. While CD₃OD provides a cleaner sugar region by exchanging hydroxyl protons with deuterium, DMSO-d₆ significantly slows this exchange rate. This allows the observation of the strongly chelated 5-OH proton (~13.2 ppm) and the secondary sugar hydroxyls. Observing these exchangeable protons is critical for 2D ROESY/NOESY experiments to determine spatial proximity and confirm glycosylation sites.
The Self-Validating System: The protocol relies on Heteronuclear Multiple Bond Correlation (HMBC). A structural hypothesis is only accepted if it is cross-validated by specific long-range
and couplings. For instance, the C-C bond is validated by an HMBC correlation from the inner sugar's anomeric proton to the aglycone's C-8, while the O-glycosidic extension is validated by a correlation from the terminal sugar's anomeric proton to the inner sugar's oxygen-bearing C-2''.
Stereochemical Limitations: While NMR confirms the relative stereochemistry (β-linkages via
coupling constants) and connectivity, distinguishing between D- and L-galactose enantiomers requires acid hydrolysis followed by chiral derivatization and GC-MS analysis, as enantiomers cannot be differentiated by standard achiral NMR.
Experimental Protocols
Step 1: Sample Preparation
Weigh 5–10 mg of high-purity (>98%) 2''-O-β-L-galactopyranosylorientin.
Dissolve the compound completely in 0.6 mL of anhydrous DMSO-d₆ (99.9% D) containing 0.03% v/v TMS as an internal reference.
Transfer the solution to a precision 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.
Step 2: NMR Acquisition Parameters
Utilize a 600 MHz (or higher) spectrometer equipped with a cryoprobe to resolve the heavily overlapped sugar region (3.0–4.5 ppm).
HSQC: 256 increments in t1, 8 scans per increment, optimized for
Hz.
HMBC: 256 increments, optimized for long-range coupling constant
Hz.
Step 3: Data Processing
Apply exponential line broadening (0.3 Hz) for 1D spectra to enhance the signal-to-noise ratio. For 2D spectra, apply a sine-bell squared window function in both dimensions to enhance resolution and minimize truncation artifacts.
Structural Elucidation Workflow
Figure 1: Step-by-step NMR structural elucidation workflow for 2''-O-β-L-galactopyranosylorientin.
Step-by-Step Spectral Interpretation
Phase 1: Luteolin Aglycone Identification
The ¹H NMR spectrum exhibits an ABX spin system characteristic of the luteolin B-ring: H-2' (~7.45 ppm, d, J=2.1 Hz), H-5' (~6.94 ppm, d, J=8.4 Hz), and H-6' (~7.51 ppm, dd, J=8.4, 2.1 Hz). The A-ring shows a single proton at ~6.24 ppm. HMBC correlations from this proton to C-5, C-7, C-8, and C-10 confirm it is H-6, indicating substitution at C-8. The C-8 carbon resonates at ~104.5 ppm, a significant downfield shift from an unsubstituted C-8 (~93 ppm), which is the primary indicator of a 4[4].
Phase 2: C-8 Linked β-D-Glucose (Inner Sugar)
The anomeric proton H-1'' appears at ~4.68 ppm with a large coupling constant (J ≈ 9.8 Hz), dictating a β-axial configuration. Crucially, the corresponding anomeric carbon C-1'' resonates at ~73.4 ppm. This highly shielded (upfield) shift is the definitive hallmark of a C-C bond, contrasting sharply with O-glycosidic anomeric carbons that typically resonate above 100 ppm[4].
Phase 3: O-2'' Linked β-L-Galactose (Outer Sugar)
The terminal anomeric proton H-1''' appears at ~4.20 ppm (J ≈ 7.5 Hz, β-configuration), with its carbon C-1''' at ~104.2 ppm (typical for standard O-glycosides). The inter-sugar linkage is validated by a strong HMBC cross-peak between H-1''' (~4.20 ppm) and C-2'' (~81.2 ppm). The C-2'' carbon is shifted downfield by approximately 8–10 ppm compared to an unglycosylated orientin molecule, further confirming the
glycosylation site.
Quantitative NMR Data Summary
The following table summarizes the expected ¹H (600 MHz) and ¹³C (150 MHz) NMR assignments in DMSO-d₆.
Moiety
Position
¹³C δ (ppm)
¹H δ (ppm), Multiplicity (J in Hz)
Key HMBC Correlations (H → C)
Aglycone
2
164.2
-
-
3
102.5
6.68, s
C-2, C-4, C-1', C-10
4
182.1
-
-
5
161.4
13.20, s (5-OH)
C-5, C-6, C-10
6
98.3
6.24, s
C-5, C-7, C-8, C-10
7
162.8
-
-
8
104.5
-
-
9
156.2
-
-
10
103.6
-
-
1'
121.7
-
-
2'
113.5
7.45, d (2.1)
C-2, C-3', C-4', C-6'
3'
145.8
-
-
4'
149.6
-
-
5'
115.8
6.94, d (8.4)
C-1', C-3', C-4'
6'
119.2
7.51, dd (8.4, 2.1)
C-2, C-2', C-4'
Inner Glc
1''
73.4
4.68, d (9.8)
C-7, C-8, C-9, C-2''
2''
81.2
4.15, t (9.0)
C-1'', C-3''
3''
78.4
3.56, m
C-2'', C-4''
4''
70.2
3.42, m
C-3'', C-5''
5''
81.5
3.25, m
C-4'', C-6''
6''
61.5
3.88, m; 3.70, m
C-4'', C-5''
Outer Gal
1'''
104.2
4.20, d (7.5)
C-2'' (Inter-sugar linkage)
2'''
71.5
3.35, m
C-1''', C-3'''
3'''
73.3
3.45, m
C-2''', C-4'''
4'''
68.9
3.65, m
C-3''', C-5'''
5'''
75.4
3.50, m
C-4''', C-6'''
6'''
60.8
3.55, m
C-5'''
References
Source: Chemical and Pharmaceutical Bulletin (J-Stage)
Title: CAS 861691-37-4 (2-O-β-L-galactopyranosylorientin)
Title: A New Flavonoid C-Glycoside from Celtis australis L. and Celtis occidentalis L.
Title: Evaluation of natural deep eutectic solvents for the extraction of bioactive flavone C-glycosides from Flos Trollii
Source: ResearchGate
URL
Application Note: Advanced Solvent Extraction Techniques for Flavonoid Glycosides from Plant Matrices
Introduction & Thermodynamic Challenges Flavonoids are ubiquitous plant secondary metabolites with profound pharmacological potential. In planta, they predominantly exist as glycosides (e.g., rutin, hesperidin, isoquerci...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Thermodynamic Challenges
Flavonoids are ubiquitous plant secondary metabolites with profound pharmacological potential. In planta, they predominantly exist as glycosides (e.g., rutin, hesperidin, isoquercitrin), where a sugar moiety is conjugated to the polyphenolic aglycone backbone. This glycosylation significantly alters the molecule's thermodynamic properties, increasing its hydrophilicity and requiring highly optimized solvent extraction systems.
This application note provides a comprehensive, mechanistically grounded guide to selecting and executing solvent extraction techniques for flavonoid glycosides, transitioning from conventional methodologies to modern, high-efficiency systems like Ultrasound-Assisted Extraction (UAE).
Mechanistic Principles of Solvent Selection
The fundamental driver of extraction efficiency is the principle of "like dissolves like," governed by the solvent's dielectric constant (
) and hydrogen-bonding capacity.
Polarity Matching: Unlike flavonoid aglycones, which are lipophilic and extractable in non-polar solvents, flavonoid glycosides require polar solvent systems. Aqueous mixtures of ethanol or methanol (typically 70–80% v/v) are the industry standard . The addition of water swells the plant matrix, increasing porosity, while the alcohol disrupts solute-matrix interactions and solubilizes the polyphenolic core.
Green Alternatives (NADES): Recent advancements have introduced Natural Deep Eutectic Solvents (NADES), such as betaine-urea mixtures. These solvents form extensive hydrogen-bond networks with flavonoid glycosides, frequently outperforming 70% ethanol in extraction yield while maintaining a zero-VOC (Volatile Organic Compound) profile .
Evaluation of Extraction Methodologies
The choice of extraction technique dictates the mass transfer kinetics and the preservation of thermolabile compounds.
Conventional Methods (Maceration & Soxhlet): Maceration relies on passive diffusion, resulting in prolonged extraction times (24–72 h) and incomplete recovery. Soxhlet extraction provides high yields through continuous solvent reflux; however, the sustained thermal stress (60–80°C) often induces the hydrolysis of the O-glycosidic bonds, degrading the target glycosides into their aglycone forms .
Ultrasound-Assisted Extraction (UAE): UAE utilizes acoustic waves (20–100 kHz) to induce cavitation within the solvent. The implosion of cavitation microbubbles generates localized extreme temperatures and shear forces, mechanically rupturing plant cell walls and accelerating solvent penetration . This allows for near-complete extraction in under 60 minutes at mild temperatures (40–50°C), preserving the structural integrity of the glycosides.
Fig 1: Acoustic cavitation mechanism enhancing mass transfer and solvent penetration.
Quantitative Method Comparison
The following table summarizes the operational parameters and efficiencies of standard extraction techniques for flavonoid glycosides.
Extraction Technique
Typical Solvent System
Operating Temp (°C)
Extraction Time
Yield Efficiency
Thermolabile Degradation Risk
Maceration
70% Ethanol
20–25
24–72 h
Low–Medium
Low
Soxhlet
Methanol / Ethanol
60–80
6–12 h
High
High (Glycoside cleavage)
UAE
70% EtOH / NADES
40–50
30–60 min
Very High
Low
PLE *
Aqueous Ethanol
50–100
10–20 min
Very High
Medium
*Pressurized Liquid Extraction (PLE) operates at elevated pressures (e.g., 30–100 bar) to maintain solvents in a liquid state above their boiling points, enhancing solubility without boiling .
Validated Protocol: Ultrasound-Assisted Extraction of Flavonoid Glycosides
This protocol outlines a highly efficient, self-validating UAE workflow. To ensure trustworthiness and account for matrix effects or procedural losses, the system incorporates an Internal Standard (IS) prior to extraction.
Fig 2: Step-by-step workflow for the ultrasound-assisted extraction of flavonoid glycosides.
Action: Freeze-dry the raw plant material to <5% moisture content. Mill and sieve through a 40-mesh screen (approx. 400 µm particle size).
Causality: Lyophilization prevents enzymatic degradation (e.g., by native
-glucosidases) during storage. Milling to a uniform particle size maximizes the surface-area-to-volume ratio, ensuring reproducible acoustic energy distribution and solvent contact.
Step 2: Solvent Addition & IS Spiking
Action: Weigh exactly 1.00 g of the milled matrix into a 50 mL centrifuge tube. Add 30 mL of 70% Ethanol (v/v). Spike the mixture with exactly 50 µg of an Internal Standard (e.g., Chrysin, a flavonoid aglycone absent in the target matrix).
Causality: 70% ethanol provides the optimal dielectric constant for glycosides . Spiking the IS at this stage creates a self-validating system; the final recovery of Chrysin will quantitatively validate the extraction efficiency and highlight any systemic losses during processing.
Step 3: Ultrasound-Assisted Extraction
Action: Submerge the tube in an ultrasonic bath (40 kHz, 300 W). Extract for 45 minutes at a controlled temperature of 50°C.
Causality: 40 kHz provides the optimal cavitation bubble size for cellular disruption. Maintaining the temperature at 50°C decreases solvent viscosity (enhancing mass transfer) while remaining safely below the thermal degradation threshold of delicate O-glycosidic bonds.
Step 4: Matrix Separation
Action: Centrifuge the extract at 10,000 × g for 10 minutes at 4°C. Decant the supernatant and filter through a 0.22 µm PTFE syringe filter.
Causality: High-speed centrifugation rapidly pellets cellular debris and polysaccharides. The 0.22 µm filtration is a critical preventative measure to avoid clogging the HPLC column frits during downstream analytical validation.
Step 5: Concentration & Reconstitution
Action: Concentrate the filtrate to dryness using a rotary evaporator set to a water bath temperature of 40°C under reduced pressure. Reconstitute the dried extract in exactly 5.0 mL of HPLC-grade Methanol.
Causality: Operating the rotary evaporator under vacuum allows ethanol and water to boil at <40°C, strictly preventing heat-induced hydrolysis of the sugar moieties.
Step 6: Analytical Validation (HPLC-DAD)
Action: Inject 10 µL of the reconstituted extract into an HPLC system equipped with a C18 reverse-phase column and a Diode Array Detector (monitoring at 254 nm and 350 nm). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
Causality: The acidic mobile phase suppresses the ionization of the phenolic hydroxyl groups, ensuring sharp chromatographic peaks. Quantifying the Chrysin IS peak area against a calibration curve validates the entire extraction protocol's recovery rate.
References
Tzanova, M., Atanasov, V., Yaneva, Z., Ivanova, D., & Dinev, T. (2020). "Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials." Processes, 8(10), 1222. URL: [Link]
Zhao, Y., et al. (2024). "Comparison, optimization and antioxidant activity of ultrasound-assisted natural deep eutectic solvents extraction and traditional method: A greener route for extraction of flavonoid from Moringa oleifera Lam. leaves." Foods (via PMC). URL: [Link]
Nicolescu, A., et al. (2024). "Association of enzymatic and optimized ultrasound-assisted aqueous extraction of flavonoid glycosides from dried Hippophae rhamnoides L. (Sea Buckthorn) berries." Ultrasonics Sonochemistry, 108, 106955. URL: [Link]
Dzah, C.S., et al. (2020). "Extraction of Flavonoids From Natural Sources Using Modern Techniques." Frontiers in Nutrition, 7, 505587. URL: [Link]
Tan, S., Parks, S., Stathopoulos, C., & Roach, P. (2014). "Extraction of Flavonoids from Bitter Melon." Food and Nutrition Sciences, 5, 458-465. URL: [Link]
Application
In vitro antioxidant assay protocols using 2'-O-beta-L-galactopyranosylorientin
Application Note: High-Precision In Vitro Antioxidant Profiling of 2''-O- -L-galactopyranosylorientin[1][2][3][4] -L-galactopyranosylorientin (CAS: 861691-37-4) Application: Pharmaceutical Screening & Phytochemical Chara...
-L-galactopyranosylorientin (also known as Orientin-2''-O-galactoside) is a flavonoid C-glycoside primarily isolated from Trollius chinensis and Trollius ledebouri.[1][2][3][4] Structurally, it consists of the flavone orientin (luteolin-8-C-glucoside) with an additional L-galactose moiety attached at the 2''-position of the glucose ring.[1][2][3][4]
Why test this specific molecule?
While the aglycone luteolin is a potent antioxidant, its poor water solubility limits bioavailability.[2][3][4] The unique 2''-O-glycosylation of this derivative alters its physicochemical properties, potentially enhancing solubility and metabolic stability while retaining the redox-active catechol moiety (3',4'-dihydroxy arrangement) on the B-ring.[1][2][3][4]
This application note details three orthogonal assays—DPPH , ABTS , and FRAP —designed to rigorously evaluate the antioxidant capacity of 2''-O-
-L-galactopyranosylorientin.[1][2][3][4] These protocols are optimized for high-throughput screening (HTS) compatibility and reproducibility.[1][2][3][4]
Material Preparation & Handling[1][2][3][4][5][6][7][8]
Critical Note on Solubility: Unlike simple flavonoids, this glycoside requires careful solubilization to prevent precipitation in aqueous buffers.[2][3][4]
Orientin (Aglycone): Structural reference to determine the effect of the galactosyl moiety.[1][2][3][4]
Experimental Protocols
Assay A: DPPH Radical Scavenging Assay
Mechanism: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1][2][3][4]
Purpose: Preliminary screening of radical quenching ability in organic media.
Reagents:
DPPH (2,2-diphenyl-1-picrylhydrazyl): 0.2 mM in Methanol.[1][2][3][4]
Mechanism: Single Electron Transfer (SET).[1][2][3][4]
Purpose: Measures activity in both lipophilic and hydrophilic environments; more sensitive than DPPH for glycosides.[3][4]
standard curve (100–1000 M) to express results as M Fe equivalents.[1][2][3][4]
Visualization of Experimental Logic
Integrated Assay Workflow
The following diagram illustrates the parallel processing required to validate the compound using all three methods.
Figure 1: Integrated workflow for parallel antioxidant assessment.
Structure-Activity Relationship (SAR)
Understanding why 2''-O-
-L-galactopyranosylorientin works is crucial.[1][2][3][4] The activity is driven by the B-ring catechol, while the sugar moiety influences kinetics.[2][3][4]
Figure 2: Mechanistic contribution of structural moieties to antioxidant activity.[1][2][3][4]
Data Analysis & Interpretation
Quantitative Outputs
Report your data using the following metrics. Ensure
independent replicates.
Metric
Definition
Calculation Logic
IC
Concentration inhibiting 50% of radicals.[1][2][3][4][6]
Non-linear regression (Sigmoidal dose-response).[1][2][3][4] Lower is better.
M Fe equivalents generated by 1 M of sample.[1][2][3][4]
Expected Results
Based on the structural homology to Orientin and Trollius extract data:
DPPH: IC
values are expected to be slightly higher (less potent) than the aglycone Luteolin due to the steric bulk of the diglycoside, but comparable to Orientin.[1][2][3][4]
ABTS: High activity expected due to the accessibility of the radical cation to the B-ring.[2][4]
Biological Context: While chemical assays show potency, this specific molecule is also noted for decreasing NO, IL-6, and TNF-
in cellular models (RAW 264.7), suggesting the antioxidant activity translates to anti-inflammatory effects [4].[1][2][3][4]
References
Liu, L. J., et al. (2018).[1][2][3][4] Anti-inflammatory effect of the compounds from the flowers of Trollius chinensis.[2][3][4] Pakistan Journal of Pharmaceutical Sciences, 31(5), 1951-1957.[1][2][3][4]
Preparing High-Purity Stock Solutions of 2'-O-beta-L-galactopyranosylorientin for Cell Culture Applications
Introduction 2'-O-beta-L-galactopyranosylorientin is a flavonoid glycoside naturally occurring in plants such as Trollius ledebouri and Lophatherum gracile.[1][2] As a member of the flavonoid family, it exhibits various...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2'-O-beta-L-galactopyranosylorientin is a flavonoid glycoside naturally occurring in plants such as Trollius ledebouri and Lophatherum gracile.[1][2] As a member of the flavonoid family, it exhibits various biological activities, including anti-inflammatory effects.[3] Specifically, it has been shown to decrease the production of nitric oxide (NO), IL-6, and TNF-α in lipopolysaccharide (LPS)-induced RAW 264.7 cells.[3] Mechanistically, 2'-O-beta-L-galactopyranosylorientin is known to be a substrate of the multidrug resistance protein 2 (MRP2), and its transport across cell membranes involves both passive diffusion and transporter-mediated efflux.[1][4] The reliable and reproducible use of this compound in in vitro cell-based assays is critically dependent on the correct preparation of stock solutions. This application note provides a detailed, field-proven protocol for the preparation, storage, and quality control of 2'-O-beta-L-galactopyranosylorientin stock solutions for use in cell culture.
Physicochemical Properties and Reagent Selection
A thorough understanding of the physicochemical properties of 2'-O-beta-L-galactopyranosylorientin is fundamental to the design of a robust stock solution protocol.
For cell-based assays, it is imperative to select a solvent that can effectively dissolve the compound of interest while exhibiting minimal cytotoxicity at the final working concentration. Dimethyl sulfoxide (DMSO) is the solvent of choice for 2'-O-beta-L-galactopyranosylorientin due to its high solubilizing power for many organic compounds, including flavonoid glycosides.[6][9]
While DMSO is widely used, it is not biologically inert and can impact cell proliferation and viability at higher concentrations.[10] Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxic effects.[10][11] However, primary cells may be more sensitive, and a dose-response curve to determine the maximum tolerable DMSO concentration is recommended for new cell lines or sensitive assays.[11]
Experimental Protocols
Part 1: Preparation of a 20 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of 2'-O-beta-L-galactopyranosylorientin.
To prepare a 20 mM stock solution, calculate the required mass of 2'-O-beta-L-galactopyranosylorientin using the following formula:
Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol )
For 1 mL of a 20 mM stock: Mass (mg) = 20 mM x 1 mL x 0.61052 g/mol = 12.21 mg
Weighing the Compound:
In a sterile environment (e.g., a laminar flow hood), carefully weigh 12.21 mg of 2'-O-beta-L-galactopyranosylorientin powder and transfer it to a sterile, amber microcentrifuge tube. The use of amber tubes is recommended to protect the light-sensitive flavonoid from degradation.[12]
Dissolution:
Add 1 mL of anhydrous, cell culture-grade DMSO to the microcentrifuge tube containing the powder.
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
Visually inspect the solution for any undissolved particles. If particles remain, sonication in a water bath for 5-10 minutes is recommended to ensure complete dissolution.[3][6] Gentle warming to 37°C can also aid in this process, but prolonged heating should be avoided to prevent thermal degradation.[3][12]
Sterilization (Optional but Recommended):
While DMSO is a harsh environment for microbial growth, for long-term storage and to ensure the sterility of the stock solution, it can be filtered through a 0.22 µm sterile syringe filter compatible with DMSO.
Aliquoting and Storage:
Dispense the 20 mM stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This practice is crucial to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[12][13]
Store the aliquots at -80°C for long-term stability (up to 1 year).[6] For short-term use, storage at -20°C is acceptable.[2]
Part 2: Preparation of Working Solutions and Dilution into Cell Culture Medium
This section details the dilution of the primary DMSO stock into aqueous cell culture medium to achieve the desired final concentration for treating cells.
Key Consideration: Preventing Precipitation
A common challenge when diluting a DMSO stock solution into an aqueous medium is the potential for the compound to precipitate out of solution due to the rapid change in solvent polarity, often referred to as "solvent shock".[10]
Protocol:
Thawing the Stock Solution:
Thaw a single aliquot of the 20 mM primary stock solution at room temperature.
Calculating the Dilution:
Determine the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. For example, to prepare a 10 mL working solution with a final concentration of 100 µM:
C1V1 = C2V2
(20,000 µM)(V1) = (100 µM)(10 mL)
V1 = 0.05 mL or 50 µL
Crucially, calculate the final DMSO concentration in the cell culture medium to ensure it remains within the non-toxic range (ideally ≤ 0.1%).[10]
Final DMSO % = (Volume of DMSO stock / Total volume of media) x 100
In this example: (50 µL / 10,000 µL) x 100 = 0.5%
Dilution Procedure:
Under sterile conditions, pre-warm the required volume of complete cell culture medium to 37°C.
Slowly add the calculated volume of the DMSO stock solution to the pre-warmed medium while gently swirling the container.[10]
Immediately after adding the stock, gently mix the solution by pipetting up and down or by continuing to swirl to ensure a homogenous distribution and minimize localized high concentrations that can lead to precipitation.[10]
Visual Inspection:
Before adding the working solution to your cells, visually inspect it for any signs of precipitation. If a precipitate is observed, it is recommended to prepare a fresh working solution, potentially at a lower final concentration.
Quality Control and Validation
A self-validating system is essential for ensuring the integrity of your experimental results. The following quality control steps are recommended:
Purity of Starting Material: Always use a high-purity (>98%) grade of 2'-O-beta-L-galactopyranosylorientin and obtain a certificate of analysis from the supplier.
Solvent Quality: Utilize anhydrous, cell culture-grade DMSO to prevent moisture contamination, which can lead to compound precipitation.[13]
Vehicle Control: In all cell-based experiments, include a vehicle control group that is treated with the same final concentration of DMSO as the experimental groups.[14] This allows for the differentiation of the effects of the compound from any potential effects of the solvent.
Post-Thaw Assessment: After thawing a new aliquot of the primary stock, visually inspect it for any signs of precipitation.
Functional Validation: When using a new batch of stock solution, it is advisable to perform a pilot experiment with a known positive control cell line and assay (e.g., LPS-stimulated RAW 264.7 cells) to confirm its biological activity.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Maximizing Extraction Yield of 2''-O-β-L-Galactopyranosylorientin
Current Status: Online
Agent: Senior Application Scientist
Ticket ID: TROLLIUS-EXT-001
Subject: Optimization of Extraction Protocols for Trollius chinensis Flavonoids
User Notice: Nomenclature Clarification
Before proceeding, please verify your target compound. While your query specifies 2'-O- , the primary bioactive glycoside in Trollius chinensis (Globe flower) is 2''-O-β-L-galactopyranosylorientin (also known as Trollisin I). The galactosyl moiety is attached to the 2''-hydroxyl of the glucose unit of the orientin C-glycoside, not directly to the flavonoid B-ring (2'). This guide addresses the 2''-O- derivative, as it is the standard bioactive marker.
Q: I am using standard reflux with methanol but my yields are plateauing at <1 mg/g. How can I break this ceiling?
A: Reflux extraction often degrades the thermally sensitive 2''-O-glycosidic bond, converting your target into Orientin (the degradation product). To maximize yield, you must switch to Ultrasonic-Assisted Extraction (UAE) or, for cutting-edge recovery, Natural Deep Eutectic Solvents (NADES) .
Why: Higher ethanol concentrations (>70%) increase lipophilic impurities (chlorophyll/waxes), complicating purification. Lower concentrations (<40%) fail to solubilize the glycoside fully.
Conditions:
Ratio: 1:30 (Solid g : Solvent mL)
Temp: 50°C (Strict limit; >60°C risks hydrolysis)
Time: 30 min × 2 cycles
Power: 400W (approx. 40 kHz)
Protocol B: NADES Extraction (High-Performance)
Best for maximum yield (up to 25% increase over ethanol).
Solvent Preparation: Mix L-Proline and Levulinic Acid in a 1:2 molar ratio.[1][2] Heat at 80°C with stirring until a clear liquid forms. Add 14% water (v/v) to reduce viscosity.
Extraction:
Mix flower powder with NADES (1:48 g/mL).
Sonicate at 60°C for 18 minutes.
Recovery: Dilute the NADES extract with water and pass through a macroporous resin (D101) to recover the flavonoids, as NADES cannot be evaporated.
Module 2: Purification & Enrichment
Q: My HPLC shows a large "hump" of co-eluting peaks near the target. How do I isolate the specific glycoside?
A: 2''-O-β-L-galactopyranosylorientin is highly polar. Co-elution usually occurs with Orientin and Vitexin . You need a specific resin adsorption step followed by a shallow gradient HPLC.
Logic: A shallow gradient is critical to separate the galactosyl-orientin (elutes earlier) from the orientin (elutes later).
Module 3: Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
High Orientin / Low Target
Thermal Hydrolysis: The 2''-O-sugar bond cleaved during extraction.
Reduce extraction temp to <50°C. Switch from reflux to UAE.
Low Total Yield
Solvent Saturation: Liquid-to-solid ratio is too low.
Increase ratio to 1:30 or 1:40. Ensure particle size is <60 mesh.
Peak Tailing in HPLC
Silanol Interaction: Free silanols on column reacting with flavonoids.
Add 0.1% Formic Acid or Acetic Acid to the mobile phase to suppress ionization.
Resin Clogging
Pectin/Protein fouling: Raw extract loaded directly.
Centrifuge extract at 8000 rpm for 10 min or perform an alcohol precipitation step before resin loading.
Visualizing the Workflow
The following diagram illustrates the logic flow from raw material to purified crystal, highlighting the critical decision points (NADES vs. Ethanol) and purification steps.
Figure 1: Optimized extraction and purification workflow comparing Standard Ethanol UAE and High-Yield NADES pathways.
Comparative Data: Yield Analysis
The following data summarizes expected yields based on extraction methodology, derived from comparative studies on Trollius species.
Extraction Method
Solvent System
Temp (°C)
Time (min)
Yield (mg/g)
Purity (Crude)
Heat Reflux
70% Ethanol
80
120
12.5
Low
Standard UAE
60% Ethanol
50
30
18.2
Medium
NADES UAE
Proline:Levulinic Acid (1:2)
60
18
22.4
High
Note: Yields are approximate total flavonoids, with the target compound typically representing 20-30% of the total fraction depending on the specific cultivar.
References
Optimization of ultrasonic-assisted extraction of flavonoids from Trollius ledebouri with natural deep eutectic solvents.
Source: Journal of Separation Science.
URL:[Link]
An efficient approach for the extraction of orientin and vitexin from Trollius chinensis flowers using ultrasonic circulating technique.
Source: Ultrasonics Sonochemistry.
URL:[Link]
Flavonoid glucosides from the flowers of Trollius chinensis Bunge.
Source: Journal of Natural Medicines.
URL:[Link]
Optimization of Extraction and Purification of Flavonoids from Stigmaless Floral Residues.
Source: PMC (National Institutes of Health).
URL:[Link]
Resolving co-elution of orientin and 2'-O-beta-L-galactopyranosylorientin in HPLC
Topic: Resolving Co-elution of Orientin and 2''-O- -L-galactopyranosylorientin Document ID: TS-HPLC-FLAV-042 Date: October 24, 2025 Author: Senior Application Scientist Team Executive Summary This guide addresses the chr...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Resolving Co-elution of Orientin and 2''-O-
-L-galactopyranosylorientin
Document ID: TS-HPLC-FLAV-042
Date: October 24, 2025
Author: Senior Application Scientist Team
Executive Summary
This guide addresses the chromatographic resolution of Orientin (Luteolin-8-C-glucoside) and its derivative 2''-O-
-L-galactopyranosylorientin (also known as Trollisin I). While both are flavone C-glycosides found in Trollius species, they differ significantly in polarity and molecular weight (MW 448 vs. 610 Da).
Co-elution typically occurs not because the compounds are chemically indistinguishable, but because standard "generic" gradients start with an organic strength that is too high, causing the more polar diglycoside (2''-O-Gal-Orientin) to elute immediately with the monoglycoside (Orientin) near the solvent front.
Part 1: Diagnostic & Triage
Q1: How do I confirm I actually have a co-elution problem?
A: Before altering your method, verify the co-elution using these three indicators:
Peak Width/Symmetry: A co-eluting peak often exhibits a "shoulder" or an asymmetry factor (
) > 1.5.
UV Spectrum Uniformity: Use a Diode Array Detector (DAD). If the UV spectrum shifts slightly across the peak width (e.g., the ratio of absorbance at 254 nm vs. 350 nm changes from the leading to the trailing edge), you have impure peaks.
Action: Extract the ion chromatograms (EIC) for 447 and 609. If the retention times (
) overlap perfectly, you have co-elution.
Q2: Why are they co-eluting on my C18 column?
A: The root cause is likely insufficient retention of the diglycoside .
Chemistry: 2''-O-Gal-Orientin has an additional galactose unit attached to the glucose moiety. This adds significant polarity (multiple -OH groups).
The Failure Mode: If your gradient starts at >10% Organic solvent (Methanol/Acetonitrile), the diglycoside interacts too weakly with the hydrophobic C18 chains and rushes out. Orientin, being slightly less polar, may also elute early, leading to overlap.
Part 2: Method Development & Optimization
Protocol A: The "Polar-Retention" Gradient (Primary Solution)
This protocol maximizes the interaction of the sugar moieties with the aqueous phase while forcing retention on the stationary phase using a shallow start.
Stationary Phase: High-Strength Silica (HSS) C18 or Polar-Embedded C18 (e.g., Waters T3, Phenomenex Kinetex Polar C18). Standard C18 is acceptable but requires careful gradient control.
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Time (min)
% Mobile Phase B
Flow Rate (mL/min)
Interaction Mechanism
0.0
2%
1.0
Loading: High aqueous content forces the polar diglycoside to partition into the stationary phase.
5.0
5%
1.0
Isocratic Hold: Critical for separating the highly polar 2''-O-Gal-Orientin from the void volume.
25.0
20%
1.0
Shallow Gradient: Slowly elutes Orientin.
30.0
95%
1.0
Wash: Elutes aglycones (Luteolin) and hydrophobic impurities.
35.0
95%
1.0
Hold.
35.1
2%
1.0
Re-equilibration.
Expected Outcome:
2''-O-Gal-Orientin: Elutes first (approx. 8–12 min).
Orientin: Elutes second (approx. 15–18 min).
Protocol B: The "Selectivity Switch" (Secondary Solution)
If Protocol A fails (e.g., peaks are resolved but broad), switch the organic modifier.
Change: Replace Acetonitrile with Methanol .
Reasoning: Methanol is a protic solvent and can form hydrogen bonds with the hydroxyl groups on the glycosides. This often provides different selectivity for sugar isomers compared to aprotic Acetonitrile.
Note: Methanol is more viscous. You may need to increase column temperature to 40°C–45°C to maintain sharp peaks and reduce backpressure.
Part 3: Advanced Troubleshooting (FAQs)
Q: My peaks are tailing significantly. How do I fix this?
A: Tailing in flavonoid glycosides is often caused by secondary interactions between free silanols on the silica support and the flavonoid hydroxyls.
Increase Temperature: Run the column at 40°C . This increases mass transfer kinetics and reduces secondary adsorption.
Acid Modifier: Ensure you are using 0.1% Formic Acid or 0.1% Phosphoric Acid . The low pH suppresses the ionization of silanols (Si-O⁻
Si-OH), preventing ionic attraction to the flavonoid.
Q: Can I use a different column chemistry?
A: Yes. If C18 fails, use a Pentafluorophenyl (PFP) column.
Mechanism: PFP columns offer
- interactions (with the aromatic rings of the flavone) and hydrogen bonding. This is highly effective for separating structural isomers and glycosides that differ only by sugar position or type.
Part 4: Decision Logic Visualization
The following diagram illustrates the systematic workflow to resolve the co-elution.
Caption: Systematic decision tree for resolving flavone C-glycoside co-elution.
References
An, K., et al. (2016). "Simultaneous determination of orientin, vitexin, and their derivatives in Trollius chinensis Bunge by HPLC." Journal of Chromatographic Science.
Li, R., et al. (2012). "Separation of Flavonoid C-Glycosides from Trollius ledebouri using High-Speed Counter-Current Chromatography." Molecules, 17(1), 863-876.
Snyder, L. R., et al. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for Gradient Optimization theory).
TargetMol. (2024). "2''-O-beta-L-galactopyranosylorientin Product Analysis." Chemical Properties & Analysis.
Technical Support Guide: Stability of 2''-O-β-L-Galactopyranosylorientin in Aqueous Solutions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2''-O-β-L-galactopyranosylorientin. We will address common stability challenges encountered duri...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2''-O-β-L-galactopyranosylorientin. We will address common stability challenges encountered during experimental work, offering troubleshooting advice and validated protocols to ensure the integrity of your results.
Introduction: Understanding the Molecule
2''-O-β-L-galactopyranosylorientin is a unique flavonoid glycoside. Its structure consists of a luteolin aglycone C-glycosidically linked to glucose at the C-8 position (forming orientin), with a galactose moiety subsequently attached via an O-glycosidic bond to the 2''-position of the glucose. This dual C- and O-glycosidic nature is the primary determinant of its stability profile. While the C-C bond of the orientin core is highly resistant to cleavage, the O-glycosidic linkage between galactose and glucose is the principal site of potential degradation in aqueous environments.[1][2][3][4] Understanding this structural nuance is critical for designing robust experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and stability of 2''-O-β-L-galactopyranosylorientin.
Q1: What is the primary degradation pathway for 2''-O-β-L-galactopyranosylorientin in an aqueous solution?
The most probable degradation pathway is the hydrolysis of the O-glycosidic bond connecting the galactose sugar to the glucose moiety.[2][5] This reaction yields orientin and L-galactose as the primary degradation products. The underlying C-glycosidic bond of the resulting orientin is significantly more stable and resistant to further cleavage under typical experimental conditions.[1][6]
Q2: What are the definitive recommended storage conditions for aqueous stock solutions?
For maximum stability, stock solutions should be prepared, aliquoted, and stored under specific conditions to minimize degradation. Whenever possible, solutions should be prepared fresh on the day of use.[7][8]
Storage Condition
Recommendation
Rationale
Solvent
DMSO, Methanol, or Ethanol are suitable for initial stock preparation.[8][9]
The compound is soluble in these organic solvents, which can then be diluted into aqueous buffers for experiments.
Short-Term Storage
If advance preparation is necessary, store aliquots in tightly sealed vials at -20°C for up to two weeks.[7][8]
Low temperature significantly reduces the rate of hydrolysis.
Long-Term Storage
For long-term storage, the lyophilized powder should be stored at -20°C and kept desiccated, where it is stable for at least 36 months.[10]
The absence of water prevents hydrolytic degradation.
Each cycle can introduce thermal stress and potentially accelerate degradation. Aliquoting is the best practice.
Q3: How does pH influence the stability of the compound?
The O-glycosidic bond is susceptible to both acid- and base-catalyzed hydrolysis.[2]
Acidic Conditions (pH < 5): Acid hydrolysis can efficiently cleave the O-glycosidic linkage. The rate of hydrolysis is dependent on the acid concentration and temperature.[5][11]
Neutral Conditions (pH 6-8): The compound is most stable in the near-neutral pH range, though slow hydrolysis can still occur over extended periods, especially at elevated temperatures.
Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis will also lead to the cleavage of the O-galactosyl moiety.[2]
For experiments requiring specific pH conditions, it is crucial to run a preliminary stability test of the compound in the chosen buffer system under the experimental timeframe and temperature.
Q4: Is 2''-O-β-L-galactopyranosylorientin sensitive to temperature?
Yes, temperature is a critical factor. Increased temperature provides the activation energy needed to accelerate the rate of hydrolysis.[11][12] High temperatures, such as those used for heat sterilization (autoclaving), can cause significant degradation and should be avoided for solutions containing this compound.[12] For kinetic studies or cell-based assays conducted at physiological temperatures (e.g., 37°C), the potential for time-dependent degradation should be assessed.
Q5: What precautions should be taken regarding light exposure?
Flavonoids as a class can be susceptible to photodegradation. While glycosylation can sometimes confer a degree of photostability compared to the aglycone, it is best practice to protect solutions from direct and prolonged exposure to light.[2] Store stock solutions in amber vials or wrap containers in aluminum foil.[7] When conducting experiments, especially longer-term studies, minimize light exposure to the samples.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: I'm observing a new, earlier-eluting peak in my HPLC chromatogram over time, and the peak area of my parent compound is decreasing.
Probable Cause: This is a classic sign of degradation. The new, earlier-eluting peak is very likely orientin , the product of hydrolysis. Glycosides are generally more polar (and thus have longer retention times on reverse-phase columns) than their corresponding aglycones or less glycosylated forms. The loss of the galactose moiety reduces the polarity of 2''-O-β-L-galactopyranosylorientin, causing the resulting orientin to elute earlier.
Solution:
Confirm Identity: If available, run an analytical standard of orientin to confirm if the retention time matches the new peak.
Review Conditions: Check the pH, temperature, and age of your solution. Were the samples left at room temperature for an extended period? Was the buffer pH acidic or alkaline?
Preventive Action: Prepare solutions fresh before each experiment. If the experiment is long, conduct a time-course stability study in your specific experimental medium (e.g., cell culture media, assay buffer) to quantify the rate of degradation and determine an acceptable experimental window.
Problem: My quantitative results are inconsistent across replicates or different experimental days.
Probable Cause: Inconsistent results are often rooted in variable rates of degradation due to inconsistent sample handling. This could be caused by differences in the time samples spend at room temperature, exposure to light, or slight variations in buffer preparation.
Solution:
Standardize Workflow: Create and strictly follow a Standard Operating Procedure (SOP) for solution preparation, storage, and handling. Ensure all samples are treated identically.
Use Internal Standard: For quantitative analysis, especially in complex matrices, incorporate an internal standard into your HPLC method to correct for variations in sample preparation and injection volume.
Prepare Fresh: The most reliable approach is to prepare a fresh dilution from a frozen stock aliquot for each new experiment.[7][8]
Problem: I need to perform a cell-based assay over 48-72 hours. How can I ensure the compound remains stable in the culture medium?
Challenge: Cell culture media are complex aqueous solutions buffered around pH 7.4 and incubated at 37°C, conditions that can promote slow hydrolysis over several days.
Solution:
Perform a Preliminary Stability Study: Before your main experiment, incubate 2''-O-β-L-galactopyranosylorientin in the complete cell culture medium (including serum, if used) under standard culture conditions (37°C, 5% CO₂) but without cells. Take aliquots at various time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours) and analyze them by HPLC to quantify the remaining parent compound and the appearance of orientin.
Interpret the Data: This study will reveal the compound's half-life in your specific system. If degradation is significant (e.g., >10-15% within your experimental timeframe), you may need to adjust your protocol.
Protocol Adjustments:
Replenish the Medium: Consider replacing the medium with freshly prepared compound at intermediate time points (e.g., every 24 hours).
Account for Degradation: If replenishment is not feasible, use the stability data to calculate the actual mean concentration of the active compound over the exposure period.
Section 3: Key Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
This protocol ensures the preparation of a stable, high-concentration stock solution for subsequent dilutions.
Procedure:
a. Allow the vial of lyophilized powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
b. Weigh the required amount of powder using an analytical balance.
c. Dissolve the powder in HPLC-grade DMSO to a final concentration of 10-20 mM. Ensure complete dissolution using a vortex mixer.
d. Immediately aliquot the stock solution into single-use volumes (e.g., 20 µL) in amber microcentrifuge tubes.
e. Store the aliquots at -20°C.[7][10] They are generally usable for up to two weeks to one month.[7][8][10]
f. For each experiment, thaw one aliquot, use it to make the final dilutions in your aqueous buffer, and discard any unused portion of the thawed stock. Do not refreeze.
Protocol 2: Forced Degradation (Stress Testing) Study
This protocol, based on ICH guidelines, helps to identify potential degradation products and understand the compound's stability profile under various stress conditions.[13]
Objective: To intentionally degrade the sample to a target level of 5-20% to ensure that the analytical method can detect and resolve the degradants from the parent peak.[13]
Sample Preparation: Prepare a solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
Stress Conditions:
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C. Sample at intervals (e.g., 1, 2, 4, 8 hours). Neutralize with 0.1 M NaOH before HPLC analysis.[13][14]
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at room temperature. Sample at shorter intervals (e.g., 15, 30, 60, 120 minutes) as base hydrolysis can be rapid. Neutralize with 0.1 M HCl before analysis.[13][14]
Oxidative Degradation: Add an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light. Sample at intervals (e.g., 2, 4, 8, 24 hours).
Thermal Degradation: Incubate the 1 mg/mL solution at 60°C in a sealed vial, protected from light. Sample at intervals (e.g., 1, 3, 7 days).[13]
Photostability: Expose the solution in a chemically inert, transparent container to a light source conforming to ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours and near UV energy ≥ 200 watt hours/m²).[15][16][17] A parallel sample wrapped in aluminum foil serves as the dark control.
Analysis: Analyze all samples by a validated, stability-indicating HPLC method (see Protocol 3). Compare the chromatograms of stressed samples to the initial (T=0) and control samples.
Protocol 3: HPLC-Based Stability Monitoring
This protocol provides a framework for a stability-indicating HPLC method.
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a common choice.[18]
Mobile Phase (Isocratic Example): A mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.1% formic acid or 25 mM ammonium acetate adjusted to pH 3).[14][19] A typical starting ratio would be 15-20% acetonitrile.
Flow Rate: 1.0 mL/min.
Detection Wavelength: Monitor at the lambda max of the compound, typically around 340-350 nm for this class of flavonoids.[18]
Method Validation: The method should be validated to be "stability-indicating," meaning it can separate the parent compound from its degradation products and any other impurities. The forced degradation study (Protocol 2) is essential for this validation.
Section 4: Data & Workflow Visualizations
Diagram 1: Primary Degradation Pathway
This diagram illustrates the hydrolytic cleavage of the O-glycosidic bond.
Caption: Hydrolysis of 2''-O-β-L-galactopyranosylorientin yields Orientin and L-Galactose.
Diagram 2: Troubleshooting Workflow for Unexpected HPLC Results
This workflow guides the investigation of unexpected peaks in your chromatogram.
Caption: A logical workflow for troubleshooting unexpected peaks in HPLC analysis.
References
Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts. (2022). Frontiers in Plant Science. [Link]
Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo. (2022). Foods. [Link]
Relationship Between the Structure of the Flavone C-Glycosides of Linseed (Linum usitatissimum L.) and Their Antioxidant Activity. (2024). Antioxidants. [Link]
HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Journal of Analytical & Bioanalytical Techniques. [Link]
Promoting hydrolysis of flavonoid glycosides by microwave irradiation. (2015). ResearchGate. [Link]
Identification of natural epimeric flavanone glycosides by NMR spectroscopy. (2025). ResearchGate. [Link]
Flavonoid Stability and Biotransformation in Agricultural Soils: Effects of Hydroxylation, Methoxylation, and Glycosylation. (2025). Environmental Science & Technology. [Link]
Advance on the Flavonoid C-glycosides and Health Benefits. (2015). Critical Reviews in Food Science and Nutrition. [Link]
Hydrolysis of Some Flavonoid Rhamnoglucosides to Flavonoid Glucosides. (1956). Journal of the American Chemical Society. [Link]
Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry. (2023). Journal of Agricultural and Food Chemistry. [Link]
The C-Glycosylation of Flavonoids in Cereals. (2009). The Journal of Biological Chemistry. [Link]
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology. [Link]
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
Epimerization of 2'-Carbonylalkyl- C -Glycosides via Enolation, β-Elimination and Intramolecular Cycloaddition. (2003). The Journal of Organic Chemistry. [Link]
Analytical Methods. Royal Society of Chemistry. [Link]
Stability of galactose in aqueous solutions. (1988). American Journal of Health-System Pharmacy. [Link]
Orientin: a comprehensive review of a promising bioactive flavonoid. (2024). Journal of Food and Drug Analysis. [Link]
ICH Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
Biogenesis of C-Glycosyl Flavones and Profiling of Flavonoid Glycosides in Lotus (Nelumbo nucifera). (2014). PLoS ONE. [Link]
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]
Antioxidant effects of the orientin and vitexin in Trollius chinensis Bunge in D-galactose-aged mice. (2014). Neural Regeneration Research. [Link]
Quantification of Mono and Disaccharides in Foods. Waters Corporation. [Link]
The C-Glycosylation of Flavonoids in Cereals. (2009). R Discovery. [Link]
Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. (2021). ResearchGate. [Link]
Effects of temperature on β-gal activity and enzyme stability. (2019). ResearchGate. [Link]
Low-temperature phase behaviour of the major plant leaf lipid monogalactosyldiacylglycerol. (1993). Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]
RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link]
Low-Temperature Synthesis of Highly Preferentially Oriented ε-Ga2O3 Films for Solar-Blind Detector Application. (2025). MDPI. [Link]
Stability and formation of hydroxylated α-Al2O3(0001) surfaces at high temperatures. (2022). Physical Review B. [Link]
Effect of the pH value on activity and stability of β-galactosidase. (2012). ResearchGate. [Link]
High Temperature Temporal Stability of Selected Oxidizers as Solids and in Aqueous Solutions. Defense Technical Information Center. [Link]
GlycoTech Support Center: O-Glycan Extraction & Hydrolysis Troubleshooting
Welcome to the GlycoTech Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the structural characterization of O-linked glycans.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the GlycoTech Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the structural characterization of O-linked glycans. Because O-glycosyl bonds lack a universal consensus sequence and universal enzymatic release mechanisms, chemical extraction remains the industry standard. However, these harsh chemical conditions frequently lead to unwanted hydrolysis and degradation.
This guide provides mechanistic troubleshooting, validated protocols, and structural workarounds to preserve O-glycan integrity during extraction.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: Why do my O-glycans degrade so rapidly during standard alkaline extraction?
The Causality: The O-glycosidic bond linking N-acetylgalactosamine (GalNAc) to Serine or Threonine is highly susceptible to alkaline β-elimination. When a strong base (like NaOH) abstracts the α-proton of the amino acid, the glycan is released with a free reducing end. In the continued presence of alkali, this newly freed reducing sugar undergoes rapid enolization, which triggers a subsequent β-elimination of the adjacent monosaccharide. This destructive, sequential hydrolysis cascade is known as the "peeling reaction"[1]. Because the 3-O-substitution of GalNAc acts as an excellent leaving group, peeling is significantly more aggressive in O-glycans than in N-glycans[1].
Q2: How does Reductive β-Elimination prevent this peeling cascade?
The Causality: Reductive β-elimination introduces a strong reducing agent—typically Sodium Borohydride (NaBH₄)—simultaneously with the alkaline base[2]. As soon as the base cleaves the O-glycan from the peptide backbone, the NaBH₄ immediately reduces the terminal monosaccharide into a stable, unreactive alditol[2]. By eliminating the free reducing end required for enolization, the peeling reaction is chemically halted[1].
Q3: Reductive β-elimination destroys the reducing end, preventing downstream fluorescent labeling. What are the alternatives?
The Causality: If your downstream workflow requires High-Performance Liquid Chromatography (HPLC) with fluorescent tags (e.g., 2-AB), you must preserve the reducing terminus. You have two primary non-reductive workarounds:
Hydrazinolysis with EDTA: Hydrazine cleaves the bond, but trace calcium ions in the sample promote peeling. Adding low-molarity EDTA (e.g., 50 mM) chelates these ions, significantly suppressing peeling while leaving the reducing terminus intact for labeling[3].
Ammonia-PMP Capping: Using a milder base like ammonium hydroxide combined with 1-phenyl-3-methyl-5-pyrazolone (PMP) allows for simultaneous release and capping. The PMP immediately reacts with the reducing end, preventing alditol peeling and enhancing hydrophobicity for LC-ESI-MS[4].
Q4: Is there a way to release O-glycans without using harsh alkaline conditions at all?
The Causality: Yes. A modern paradigm involves Oxidative Release using neutralized hypochlorite. This method operates at neutral pH and converts the O-glycan into a lactic or glycolic acid glycoside[5]. This locks the glycan in a closed-ring configuration, completely preventing peeling while preserving base-labile modifications (like O-acetylation or sulfation) that are normally destroyed by NaOH[5]. Furthermore, the carboxylate tag added during this process enhances ionization in negative-ion mode mass spectrometry[5].
Part 2: Workflow Visualization
The following diagram maps the chemical pathways of O-glycan extraction, highlighting how different reagents dictate the structural fate of the glycan.
Fig 1: O-glycan extraction pathways and chemical strategies to prevent alkaline peeling reactions.
Part 3: Quantitative Comparison of Extraction Strategies
To assist in selecting the correct extraction method for your specific analytical pipeline, consult the comparative matrix below:
Extraction Strategy
Primary Reagents
Peeling Rate
Preserves Base-Labile Modifications?
Downstream Compatibility
Key Advantage
Reductive β-Elimination
NaOH + NaBH₄
< 5%
No (Destroys O-acetyls)
MALDI-TOF, LC-MS/MS
Gold standard for MS glycomics; highly reproducible[6].
Non-Reductive (Hydrazine)
Hydrazine + EDTA
10–15%
No
HPLC (Fluorescent tags)
Preserves the reducing end for 2-AB/2-AA labeling[3].
The following protocols are designed as self-validating systems. Built-in chemical cues ensure that the reaction is proceeding correctly, minimizing the risk of silent failures during sample prep.
Protocol A: Optimized Reductive β-Elimination (For Mass Spectrometry)
This protocol utilizes high-concentration borohydride to outcompete the peeling reaction.
Reagent Preparation (Critical Step): Dissolve 38 mg of NaBH₄ in 0.5 mL of 100 mM NaOH to create a 2 M NaBH₄ stock[6].
Self-Validation: This solution must be prepared immediately before use. NaBH₄ hydrolyzes rapidly in water; using an old stock will fail to reduce the glycans, resulting in massive peeling[2].
Equilibration: Add 500 µL of 100 mM NaOH to your dehydrated glycoprotein pellet (or excised gel pieces). Let it stand on ice for 3–5 minutes to equilibrate the sample to basic conditions, enhancing glycan recovery[6].
Reduction/Release: Add 500 µL of the fresh 2 M NaBH₄ solution to the sample (yielding a final concentration of 1 M NaBH₄ in 100 mM NaOH)[6]. Incubate at 45°C for 16 hours[2].
Quenching: Transfer the sample to an ice bath. Dropwise, add 10% acetic acid (or 0.25 M acetic acid-methanol) until effervescence (bubbling) completely stops[2].
Self-Validation: The bubbling is hydrogen gas releasing as the acid destroys unreacted NaBH₄. If no bubbling occurs upon the first drop, your NaBH₄ was dead, and your sample has likely peeled.
Desalting & Borate Removal: Pass the sample through a cation-exchange resin (e.g., AG 50W-X8) to remove sodium ions[2]. To remove residual borate, resuspend the dried sample in 1 mL methanol and dry under a N₂ stream. Repeat three times[2].
Causality: Borate forms a volatile complex (trimethyl borate) with methanol. Failing to remove it will cause severe ion suppression during mass spectrometry[6].
Use this protocol if you are analyzing highly sialylated, sulfated, or O-acetylated mucins.
Reagent Neutralization: Take standard sodium hypochlorite (NaClO) and carefully adjust the pH to 7.0 using a combination of HCl and NaOH buffering.
Oxidative Cleavage: Add the neutralized hypochlorite to the glycoprotein extract. Incubate at room temperature.
Causality: The neutral pH prevents alkaline β-elimination. Instead, the hypochlorite oxidatively cleaves the bond, selectively forming lactic or glycolic acid glycosides[5].
Quenching: Add a mild reducing agent (such as sodium thiosulfate) to neutralize the excess oxidant and stop the reaction.
Purification: Load the sample onto a reverse-phase C18 SepPak column, wash with Milli-Q water, and elute the tagged O-glycans using a Carbograph column with 50% acetonitrile/0.1% TFA[2]. The resulting closed-ring glycans are now locked and immune to peeling[5].
References
1.[6] Title: Improved In-gel Reductive β-Elimination for Comprehensive O-linked and Sulfo-glycomics by Mass Spectrometry - PMC
Source: nih.gov
URL: [Link]
2.[5] Title: Oxidative Release of O-Glycans under Neutral Conditions for Analysis of Glycoconjugates Having Base-Sensitive Substituents | Analytical Chemistry
Source: acs.org
URL: [Link]
3.[2] Title: Glycomic Profiling of N-glycans and O-glycans by Mass Spectrometry (MS) For Human Serum and Glycoprotein
Source: emory.edu
URL: [Link]
4.[3] Title: Suppression of peeling during the release of O-glycans by hydrazinolysis
Source: universiteitleiden.nl
URL: [Link]
5.[4] Title: Simultaneous quantification of N- and O-glycans using a solid-phase method - PMC
Source: nih.gov
URL: [Link]
6.[1] Title: CHAPTER 15: Reverse Synthesis of Natural Glycans - Books - The Royal Society of Chemistry
Source: rsc.org
URL: [Link]
Addressing solubility challenges of 2'-O-beta-L-galactopyranosylorientin in DMSO
Executive Summary 2'-O-beta-L-galactopyranosylorientin is a flavonoid C-glycoside (orientin) with an additional O-linked galactose moiety.[1][2][3][4][5] While dimethyl sulfoxide (DMSO) is the industry-standard solvent f...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2'-O-beta-L-galactopyranosylorientin is a flavonoid C-glycoside (orientin) with an additional O-linked galactose moiety.[1][2][3][4][5] While dimethyl sulfoxide (DMSO) is the industry-standard solvent for this compound, users frequently report issues such as delayed precipitation , gelation upon freezing , and "solvent shock" during aqueous dilution.[2][5]
These challenges arise from the compound's amphiphilic nature: the rigid flavonoid backbone promotes stacking (crystallization), while the disaccharide tail (glucose + galactose) creates extensive hydrogen-bonding networks.[2][3][4][5] This guide provides chemically grounded protocols to overcome these thermodynamic barriers.
Diagnostic Q&A: Troubleshooting Common Failures
Q1: "My stock solution (50 mM) was clear yesterday, but after freezing at -20°C, it looks cloudy/solid. Is it degraded?"
A: It is likely not degraded but physically precipitated.[1][4][5]
The Science: DMSO has a high freezing point (18.5°C).[2][3][4][5] When you freeze a stock solution, the DMSO crystallizes first, effectively concentrating the solute into a supersaturated state in the remaining liquid pockets.[5] This forces the flavonoid molecules to aggregate and stack (pi-pi stacking), causing them to "crash out" of solution.[2][3][4][5]
The Fix: Do not simply vortex. You must redissolve the crystal lattice.[5]
Warm the vial to 37°C in a water bath for 5–10 minutes.
Sonicate (ultrasonic bath) at 40 kHz for 10 minutes.
Verify clarity against a light source before use.[1][4][5]
Q2: "I tried to dilute my DMSO stock into cell culture media, and it immediately turned into a white suspension."
The Science: This compound is hydrophobic enough that a rapid change in polarity (going from 100% DMSO to aqueous media) causes the molecules to aggregate faster than they can disperse.[3][4][5] The "O-glycoside" sugar helps water solubility, but the rigid flavone core resists it.[1][5]
The Fix: Use the "Step-Down" Dilution Method (see Protocol B). Never add the stock directly to a large volume of cold media.[5]
Q3: "Can I heat the solution to speed up dissolution? Will it damage the glycosidic bond?"
A: Yes, you can heat it, but with strict limits.[5]
The Science: The C-glycosidic bond (Orientin core) is extremely stable.[1][2][3][4][5] However, the 2''-O-glycosidic bond (holding the galactose) is susceptible to hydrolysis, particularly in acidic conditions or extreme heat.[1][2][3][4][5]
The Limit: Heating to 40–50°C for <30 minutes is safe and often necessary to break intermolecular hydrogen bonds.[1][5] Avoid boiling (>80°C), which promotes oxidation of the phenolic hydroxyls.[4][5]
Critical Note: The "Formulation A" mixture is stable for only 24–48 hours.[5] Prepare fresh.
Standardized Protocols
Protocol A: The "Gold Standard" Stock Preparation (50 mg Scale)
Objective: Create a stable, clear stock solution in DMSO.
Weighing: Weigh the powder in a low-static environment. This compound is a fine powder and static can cause loss.[5]
Solvent Addition: Add anhydrous DMSO (Grade: ≥99.9%, Water <0.05%) to achieve a concentration of 10–20 mM .
Why? Starting at the saturation limit (45 mM) increases the risk of "seeding" precipitation. 20 mM is a safer operational concentration.[5]
Disruption:
Vortex vigorously for 30 seconds.
Sonicate in a water bath at 35–40°C for 15 minutes.
Visual Check: Hold vial up to a light.[1][4][5] If "schlieren" lines (swirls) are visible, it is not fully dissolved.[3][4][5] Sonicate for 5 more minutes.
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C (preferred) or -20°C.
Protocol B: The "Step-Down" Dilution (For Cell Culture)
Objective: Dilute DMSO stock to aqueous working concentration without precipitation.[1][2][3][4][5]
Prepare Intermediate: Dilute your DMSO stock 1:10 into pure Ethanol or PEG300 first.[1][4][5]
Warm the Media: Ensure your cell culture media is pre-warmed to 37°C. Cold media accelerates precipitation.[5]
Dropwise Addition: Add the Intermediate solution dropwise to the vortexing media.
Target: Final DMSO concentration should be < 0.5% (v/v) to avoid cytotoxicity.[2][3][4][5]
Visual Workflows
Figure 1: Troubleshooting Decision Tree
Caption: Logic flow for handling precipitation or solubility failure events.
Figure 2: The "Step-Down" Dilution Mechanism
Caption: Preventing solvent shock by using an intermediate polarity buffer (PEG300).[1][2][3][4][5]
References
Zou, J.H., et al. "Flavone C-glycosides from flowers of Trollius ledebouri."[1][5] Phytochemistry, vol. 66, no.[5][] 10, 2005, pp. 1121-1125.[1][2][5][] [Link]
Che, Y., et al. "Solubility of Flavonoids in Organic Solvents."[5] Journal of Chemical & Engineering Data, vol. 52, no. 3, 2007. [Link]
Minimizing matrix effects in LC-MS analysis of plant extracts
Welcome to the Advanced Technical Support Center for LC-MS Analysis. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible quantitation in plant metabolomics, pharmacognosy,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for LC-MS Analysis. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible quantitation in plant metabolomics, pharmacognosy, and natural product drug development.
Plant extracts are notoriously complex matrices, laden with chlorophyll, polyphenols, lipids, and secondary metabolites. When these co-elute with your target analytes in an Electrospray Ionization (ESI) source, they compete for charge and alter droplet surface tension. This leads to severe Matrix Effects (ME) —most commonly ion suppression—which compromises quantitative accuracy[1][2].
This guide provides field-proven, self-validating protocols to diagnose, minimize, and mathematically compensate for these effects.
🔬 Diagnostic Center: Troubleshooting & FAQs
Q1: My recovery rates are wildly inconsistent (e.g., 40% in one batch, 110% in another). How do I definitively diagnose if this is an extraction loss or an LC-MS matrix effect?A: Extraction loss is a physical loss of the molecule during sample prep; a matrix effect is a gas-phase ionization phenomenon inside the MS source. To isolate the root cause, perform a Post-Column Infusion (PCI) experiment. By continuously infusing a neat standard of your analyte post-column while injecting a blank plant extract, you create a steady baseline signal in the mass spectrometer. If the baseline dips at specific retention times, you have visually identified zones of ion suppression caused by co-eluting matrix components[3][4]. If no suppression occurs at your analyte's retention time, your low recovery is due to sample preparation losses.
Q2: I am seeing massive ion suppression at the very beginning of my chromatogram (the solvent front). What is the most immediate mechanistic fix?A: Plant extracts contain highly polar, non-retained compounds (e.g., sugars, organic acids, salts) that elute at the column void volume. When this massive load enters the ESI source, it completely depletes the available charge. The most effective hardware solution is programming a diverter valve [4][5]. Switch the LC flow to waste for the first 1–2 minutes of the run. This prevents highly polar matrix components from fouling the ion source and eliminates early-eluting suppression entirely.
Q3: Can I just use any structural analog as an Internal Standard (IS) to correct for matrix effects?A: No. A structural analog will likely have a slightly different retention time than your target analyte. Because the matrix composition exiting the column changes every second, an IS eluting even 0.1 minutes apart will experience a completely different ionization environment, invalidating the correction[6]. The gold standard is a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 13C or 2H labeled). Because it co-elutes perfectly and shares identical physicochemical properties, it experiences the exact same ion suppression, allowing the peak area ratio to self-correct[2].
📊 Quantitative Comparison of Mitigation Strategies
When hardware adjustments (like diverter valves) are insufficient, you must alter your workflow. The table below summarizes the efficacy of standard mitigation strategies based on analytical validation standards.
Mitigation Strategy
Mechanistic Action
Typical ME Reduction
Pros
Cons
Dilute-and-Shoot
Reduces absolute concentration of competing matrix ions in the ESI source.
50% - 80%
Extremely simple; zero added cost; preserves sample integrity[2][5].
Reduces overall method sensitivity; not viable for trace-level analytes.
Solid Phase Extraction (SPE)
Physically removes specific interference classes (e.g., using cation-exchange for basic analytes) prior to injection.
70% - 90%
Highly specific clean-up; allows for analyte pre-concentration[5].
Time-consuming; risk of physical analyte loss during washing steps.
Stable Isotope Dilution Assay (SIDA)
Mathematically compensates for ME by using a 13C/2H labeled co-eluting internal standard.
> 95% (Compensation)
The gold standard for absolute quantitation; self-validating[2][7].
SIL-IS compounds are highly expensive or commercially unavailable[6].
Post-Column Infused Standard (PCIS)
Uses the signal ratio of the analyte to a continuously infused standard to correct for real-time suppression.
80% - 90% (Compensation)
Circumvents the need for expensive SIL-IS; highly accurate[6].
Requires a secondary syringe pump setup; increases data processing complexity.
This protocol establishes a self-validating diagnostic system to map the exact retention times where plant matrix components suppress ionization[1][3].
Hardware Setup: Install a zero-dead-volume mixing T-piece between the analytical LC column outlet and the MS source inlet.
Standard Preparation: Prepare a pure solution of your target analyte at a moderate concentration (e.g., 100 ng/mL) in the initial mobile phase conditions.
Continuous Infusion: Connect the standard solution to a syringe pump and infuse it into the T-piece at a constant flow rate (e.g., 10 µL/min).
Baseline Stabilization: Start the LC flow and MS acquisition. Monitor the specific MRM transition of the analyte until a stable, flat baseline is achieved.
Matrix Injection: Inject a blank plant extract (prepared using your exact sample prep method) via the LC autosampler and run your standard gradient.
Data Interpretation: Analyze the resulting chromatogram. Any negative peaks (dips in the baseline) represent zones of ion suppression. If your target analyte's retention time falls within a suppression zone, you must alter your gradient or sample prep.
Hardware configuration for qualitative post-column infusion matrix effect profiling.
Workflow 2: Stable Isotope Dilution Assay (SIDA) with "Dilute-and-Shoot"
When sensitivity allows, combining dilution with SIDA is the most robust way to guarantee quantitative integrity in plant extracts[2][7].
Internal Standard Spiking: Aliquot 100 µL of the raw plant homogenate. Immediately spike with a known concentration of a 13C- or 2H-labeled internal standard (SIL-IS). Causality: Spiking before extraction ensures the SIL-IS accounts for both physical extraction losses and MS matrix effects.
Extraction: Add 900 µL of extraction solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Vortex for 5 minutes and centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins and complex carbohydrates.
Strategic Dilution: Transfer 100 µL of the supernatant to an autosampler vial and add 900 µL of initial mobile phase (1:10 dilution). Causality: Dilution drastically reduces the absolute number of matrix ions competing for charge droplets in the ESI source, pushing the ionization efficiency back into the linear dynamic range.
LC-MS/MS Analysis: Inject 2 µL into the LC-MS/MS system.
Quantitation: Calculate the concentration using the peak area ratio (Area_Analyte / Area_SIL-IS) against a calibration curve prepared in neat solvent.
Logical decision tree for diagnosing and resolving LC-MS matrix effects in plant extracts.
📚 References
Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis
National Institutes of Health (NIH) / PMC[Link]
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics
Journal of the American Society for Mass Spectrometry / ACS Publications[Link]
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions
LCGC International / Chromatography Online[Link]
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review
National Institutes of Health (NIH) / PMC[Link]
Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed
ResearchGate[Link]
Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS
National Institutes of Health (NIH) / PMC[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural elucidation of complex natural products—particularly flavonoid C-O-diglycosides—presents a unique analytical challenge. Determining the exact interglycosidic linkage, stereochemistry, and anomeric configuration requires a self-validating analytical system. This guide objectively compares the performance of 2D NMR (specifically HSQC and HMBC) against alternative modalities (MS/MS, 1D NMR, and X-ray crystallography) for validating the structure of 2''-O-β-L-galactopyranosylorientin [1].
(Note on Nomenclature: While occasionally transcribed as 2'-O-β-L-galactopyranosylorientin in informal contexts, the scientifically accurate nomenclature for this Trollius-derived metabolite is 2''-O-β-L-galactopyranosylorientin[2]. The galactosyl moiety is attached at the C-2'' position of the C-glucosyl ring, rather than the B-ring's 2' position[3].)
The Analytical Challenge: Flavonoid C-O-Diglycosides
Orientin (luteolin-8-C-glucoside) serves as the core scaffold for this molecule. The addition of a terminal galactose unit introduces multiple structural ambiguities:
Regiochemistry of the Linkage: Is the galactose attached at C-2'', C-3'', C-4'', or C-6'' of the glucose moiety?
Anomeric Configuration: Is the interglycosidic bond
or ?
Sugar Identity: Is the terminal sugar a galactose, glucose, or another hexose isomer?
To definitively solve these ambiguities, the analytical modality must map the exact atomic connectivity across the glycosidic oxygen bridge without relying solely on fragmentation patterns, which often suffer from isomer ambiguity.
Modality Comparison: Why 2D NMR is the Gold Standard
While modern laboratories employ a suite of tools for structural validation, their capabilities vary significantly when applied to complex glycosides.
Table 1: Performance Comparison of Analytical Modalities
Analytical Modality
Primary Output
Resolution of Sugar Isomers
Interglycosidic Linkage Assignment
Overall Verdict
Tandem Mass Spec (LC-MS/MS)
Molecular weight, aglycone identity, sugar class (hexose/pentose)
Poor: Cannot distinguish Gal from Glc without reference standards.
Moderate: Cross-ring cleavages give hints, but lack absolute certainty.
Excellent for high-throughput screening, insufficient for de novo structure.
1D NMR (H / C)
Basic carbon skeleton, functional group counting
Moderate: couplings can determine axial/equatorial protons.
Poor: Severe signal overlap in the sugar region ( 3.0–4.0 ppm).
Necessary prerequisite, but fails at exact linkage assignment.
X-Ray Crystallography
Absolute 3D spatial configuration
Excellent: Provides absolute stereochemistry.
Excellent: Direct observation of atomic positions.
Impractical: Glycosides are highly flexible and notoriously difficult to crystallize.
2D NMR (HSQC / HMBC)
Exact scalar coupling and magnetization transfer pathways
Excellent: HSQC resolves overlapping protons by linking them to C.
Excellent: HMBC directly correlates the terminal anomeric proton to the core sugar carbon.
The Gold Standard: Provides a self-validating, complete structural proof in solution.
Analytical Workflow Visualization
To establish a self-validating protocol, we employ an orthogonal workflow where MS/MS provides the molecular formula, and 2D NMR provides the exact connectivity.
Caption: Orthogonal analytical workflow for the structural elucidation of complex flavonoid glycosides.
As an Application Scientist, I emphasize that successful 2D NMR is not just about running a pulse sequence; it requires meticulous sample preparation and parameter optimization to ensure the causality of the observed correlations.
Step 1: Sample Preparation
Solvent Selection: Dissolve 5–10 mg of the purified compound in 600
L of DMSO-.
Scientific Rationale: DMSO-
is chosen over CDOD because it slows the chemical exchange of hydroxyl protons, allowing them to be observed as distinct doublets or triplets. This provides additional scalar coupling information for the sugar rings[4].
Temperature Control: Calibrate the probe to 298 K. Stable temperature prevents chemical shift drift during long 2D acquisitions.
Step 2: HSQC (Heteronuclear Single Quantum Coherence)
Purpose: To resolve the heavily overlapped sugar protons (
3.0–4.0 ppm) by spreading them into the carbon dimension ( 60–80 ppm).
Parameters: Use a multiplicity-edited HSQC sequence. Set the
coupling constant to 145 Hz.
Self-Validation: CH
groups (like C-6'' and C-6''') will appear with opposite phase (typically blue/negative) compared to CH and CH groups (red/positive), instantly identifying the terminal hydroxymethyl groups of the sugars.
Step 3: HMBC (Heteronuclear Multiple Bond Correlation)
Purpose: To establish the interglycosidic linkage and the C-glycosidic bond to the luteolin core.
Parameters: Optimize the long-range coupling delay for
= 8 Hz (standard for aromatic and glycosidic systems).
Data Processing: Apply zero-filling to 2048 x 1024 data points and a squared sine-bell apodization function to maximize the resolution of the cross-peaks.
Data Presentation & Structural Validation
The definitive proof of 2''-O-β-L-galactopyranosylorientin relies on specific magnetization transfer pathways. The downfield shift of the C-2'' carbon (
~81.2 ppm) compared to a standard unsubstituted glucose ( ~71 ppm) strongly suggests glycosylation at this position (the "glycosylation shift")[4].
Table 2: Key NMR Correlations Validating the Molecular Linkage
Structural Moiety
Position
(ppm)
(ppm), Multiplicity, (Hz)
Key HMBC Correlations ( / )
Luteolin Core
C-8
104.3
-
H-1'' (Glc)
C-7
162.9
-
H-1'' (Glc)
C-9
156.2
-
H-1'' (Glc)
Glucose Moiety
C-1''
73.3
4.76, d, J=9.8
C-7, C-8, C-9 (Luteolin)
C-2''
81.2
3.42, m
H-1''' (Gal)
Galactose Moiety
C-1'''
104.3
4.15, d, J=7.8
C-2'' (Glc)
Data synthesized from established literature on Trollius ledebourii isolates[4].
Magnetization Transfer Pathway Visualization
The HMBC experiment detects correlations across 2 to 3 bonds. The diagram below maps the exact
pathways that prove both the C-glycosidic bond to the flavone core and the O-glycosidic bond between the two sugars.
Caption: HMBC magnetization transfer pathways validating the 1'''→2'' interglycosidic linkage.
Causality of the Results
The
-Configuration: The coupling constant of the anomeric proton of the galactose unit (H-1''', J = 7.8 Hz) strictly dictates a diaxial relationship with H-2''', proving the -anomeric configuration.
The Interglycosidic Linkage: The HMBC cross-peak between H-1''' (
4.15) and C-2'' ( 81.2) is the definitive, self-validating proof of the 12 linkage. MS/MS cannot provide this level of absolute atomic connectivity[2].
Conclusion
While LC-MS/MS is indispensable for rapid dereplication and molecular weight confirmation, it falls short of providing absolute structural certainty for complex C-O-diglycosides. High-resolution 2D NMR (HSQC/HMBC) remains the undisputed gold standard. By mapping the exact scalar couplings and magnetization transfer pathways, 2D NMR transforms ambiguous isomer masses into a mathematically rigorous, self-validating structural proof for molecules like 2''-O-
-L-galactopyranosylorientin.
References
Zou, J.-H., Yang, J.-S., Dong, Y.-S., Zhou, L., & Lin, G. "Flavone C-glycosides from flowers of Trollius ledebouri." Phytochemistry, 66(10), 1121-1125 (2005).[Link]
Wu, L.-Z., Wu, H.-F., Xu, X.-D., & Yang, J.-S. "Two New Flavone C-Glycosides from Trollius ledebourii." Chemical and Pharmaceutical Bulletin, 59(11), 1393-1395 (2011).[Link]
Guo, L., Qiao, S., Hu, J., Li, D., Zheng, S., Shi, D., Liu, J., & Wang, R. "Investigation of the effective components of the flowers of Trollius chinensis from the perspectives of intestinal bacterial transformation and intestinal absorption." Pharmaceutical Biology, 55(1), 1747-1758 (2017).[Link]
Comparison of anti-inflammatory effects: 2'-O-beta-L-galactopyranosylorientin vs. Orientin
Executive Summary This guide provides a rigorous technical comparison between Orientin (Luteolin-8-C-glucoside) and its glycosylated derivative, 2''-O-β-L-galactopyranosylorientin (hereafter referred to as G-Orientin )....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a rigorous technical comparison between Orientin (Luteolin-8-C-glucoside) and its glycosylated derivative, 2''-O-β-L-galactopyranosylorientin (hereafter referred to as G-Orientin ). Both compounds are primary bioactive flavonoids isolated from Trollius chinensis (Globe flower) and exhibit significant anti-inflammatory properties.[1]
Key Distinction: While both compounds suppress the NF-κB and MAPK signaling cascades, Orientin generally exhibits higher in vitro potency due to superior passive diffusion and P-gp substrate affinity. In contrast, G-Orientin is a substrate for MRP2 (Multidrug Resistance Protein 2) and demonstrates distinct pharmacokinetics, suggesting it may function as a prodrug or have specific utility in tissues expressing MRP2 transporters.
Chemical & Pharmacological Profile
The structural difference lies in the sugar moiety. Orientin is a C-glycoside; G-Orientin carries an additional galactose unit attached to the glucose, making it a disaccharide C-glycoside. This increased polarity profoundly impacts cellular uptake.
The following diagram illustrates the structural relationship and the transport divergence.
Figure 1: Structural derivation and transporter specificity. G-Orientin's additional sugar moiety shifts its transport mechanism to MRP2.
Comparative Anti-Inflammatory Mechanisms[2]
Both compounds act by intercepting the TLR4 signaling pathway activated by lipopolysaccharides (LPS). However, the downstream modulation intensity varies.
Shared Mechanism of Action
TLR4 Antagonism: Both prevent LPS docking or downstream MyD88 recruitment.
NF-κB Blockade: Inhibition of IκBα phosphorylation, preventing p65 nuclear translocation.[2]
Antioxidant Crosstalk: Activation of the Nrf2 pathway, upregulating HO-1 (Heme Oxygenase-1), which scavenges ROS and further inhibits NF-κB.[3]
Comparative Efficacy Data (In Vitro - RAW 264.7 Cells)
Biomarker
Orientin Effect (at 50-100 µM)
G-Orientin Effect (at 100-200 µM)
Comparative Insight
Nitric Oxide (NO)
High Inhibition (>60% reduction)
Moderate Inhibition (~40-50% reduction)
Orientin is more potent on a molar basis.
TNF-α / IL-6
Significant downregulation
Significant downregulation
Both are effective cytokine suppressors.
PGE2 / COX-2
Strong suppression
Moderate suppression
Orientin shows superior COX-2 specificity.
ROS Generation
Potent scavenger (Direct + Nrf2)
Moderate scavenger (Nrf2 mediated)
Orientin's free hydroxyls are more accessible.
Signaling Pathway Diagram
This diagram maps the inhibition points validated by literature (Liu et al., 2018; An et al., 2012).
Figure 2: Dual-mechanism: Inhibition of NF-κB/MAPK and activation of Nrf2/HO-1.
Experimental Protocols
To reproduce the comparative data, use the following standardized workflow.
A. Cell Culture & Treatment[5][6][7]
Cell Line: RAW 264.7 (Murine Macrophages).[2][4][5]
Culture Medium: DMEM + 10% FBS + 1% Pen/Strep.
Seeding:
cells/well in 96-well plates (for NO/MTT) or 6-well plates (for Western Blot).
Drug Pre-treatment: Incubate cells with Orientin (10, 25, 50, 100 µM) or G-Orientin (50, 100, 200 µM) for 1 hour prior to LPS induction.
Note: G-Orientin requires higher concentrations due to lower membrane permeability.
Induction: Add LPS (1 µg/mL) and incubate for 18-24 hours .
B. Nitric Oxide (NO) Quantification (Griess Assay)
Collect 100 µL of culture supernatant.
Mix with 100 µL Griess reagent (1:1 mix of 1% sulfanilamide and 0.1% NED in 2.5% phosphoric acid).
Expected Outcome: Orientin should show stronger reduction of p-p65 bands at 50 µM compared to G-Orientin.
Experimental Workflow Diagram
Figure 3: Standardized in vitro inflammation assay workflow.
Conclusion & Recommendation
Orientin is the superior candidate for direct anti-inflammatory intervention in non-specialized tissues due to its higher potency and passive bioavailability. It effectively inhibits NO and cytokines at lower concentrations (
).
G-Orientin (2''-O-β-L-galactopyranosylorientin) is less potent in vitro (
required for similar effects) and is limited by MRP2-mediated transport. However, it represents a valuable prodrug candidate or a target for gut-localized inflammation (e.g., Colitis), where high aqueous solubility and hydrolysis by colonic microbiota into the active Orientin aglycone could provide targeted therapeutic release.
Research Recommendation: For initial screening, use Orientin as the positive control. Use G-Orientin when investigating transporter-mediated effects or gut-health applications.
References
Liu, L. J., et al. (2018). Anti-inflammatory effect of the compounds from the flowers of Trollius chinensis.[6][7][8] Pakistan Journal of Pharmaceutical Sciences, 31(5), 1951-1957.[1][7][8]
An, F., et al. (2012). Antioxidant effects of the orientin and vitexin in Trollius chinensis Bunge in D-galactose-aged mice.[9] Neural Regeneration Research, 7(33), 2565.[9]
Wang, H., et al. (2014). Orientin ameliorates LPS-induced inflammatory responses through the inhibitory of the NF-κB pathway and NLRP3 inflammasome. Mediators of Inflammation, 2014.
Zou, J. H., et al. (2005). Flavone C-glycosides from flowers of Trollius ledebouri. Phytochemistry, 66(10), 1121-1125.[]
Li, L., et al. (2015). The human Caco-2 cell monolayer model was used to investigate the absorption property... of representative flavonoids from Trollius chinensis. PLOS ONE.
Mass fragmentation pattern comparison of flavonoid C-glycosides
An In-Depth Guide to the Mass Fragmentation of Flavonoid C-Glycosides for Structural Elucidation Introduction: The Challenge of the C-C Bond Flavonoid C-glycosides are a widely distributed class of natural compounds reno...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Mass Fragmentation of Flavonoid C-Glycosides for Structural Elucidation
Introduction: The Challenge of the C-C Bond
Flavonoid C-glycosides are a widely distributed class of natural compounds renowned for their diverse biological activities, including antioxidant and anti-inflammatory properties. Structurally, they are distinguished from their more common O-glycoside counterparts by a robust carbon-carbon bond linking the sugar moiety to the flavonoid aglycone. This C-C bond, unlike the labile O-C glycosidic bond, is not easily cleaved under typical collision-induced dissociation (CID) conditions in a mass spectrometer.[1][2] Consequently, the mass spectra of flavonoid C-glycosides are not dominated by the simple loss of the sugar unit. Instead, they exhibit a rich and informative fragmentation pattern originating from cleavages within the sugar moiety itself, providing a powerful tool for their structural characterization and differentiation from isomeric forms.
This guide, intended for researchers and drug development professionals, provides a detailed comparison of the mass fragmentation patterns of various flavonoid C-glycosides. We will explore the fundamental fragmentation pathways, explain the diagnostic ions used to identify and differentiate isomers, and present a validated experimental protocol for their analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Fundamental Difference: C-Glycosides vs. O-Glycosides
The primary and most defining difference in the mass spectrometric behavior of flavonoid glycosides lies in the initial fragmentation event.
Flavonoid O-Glycosides: Fragmentation is initiated by the facile cleavage of the weak O-C glycosidic bond. This results in a prominent product ion corresponding to the aglycone ([Y₀]⁺ or [Y₀-H]⁻) from the neutral loss of the entire sugar residue (e.g., -162 Da for a hexose, -132 Da for a pentose).[3][4] This initial loss is often the base peak in the MS/MS spectrum.
Flavonoid C-Glycosides: The stability of the C-C bond prevents the straightforward loss of the sugar. Therefore, the fragmentation is directed to the sugar ring itself, leading to a series of characteristic cross-ring cleavages and water losses.[2][5] The intact aglycone ion is typically of very low abundance or completely absent. This fundamental difference is the first key indicator when identifying an unknown flavonoid glycoside.
Caption: Primary fragmentation difference between O- and C-glycosides.
Core Fragmentation Pathways of Flavonoid C-Glycosides
Analysis in negative ion mode (ESI-) is particularly effective for flavonoid C-glycosides as it often produces intense deprotonated molecules and clear fragmentation patterns.[6][7] The most diagnostic fragmentations occur within the C-linked sugar residue.
Cross-Ring Cleavages of the Sugar Moiety
The hallmark of C-glycoside fragmentation is a series of cleavages across the sugar ring, often preceded by a water loss. The nomenclature proposed by Domon and Costello is widely used, where ⁰,²X and ⁰,³X represent specific bond cleavages. The most common and diagnostic neutral losses from the deprotonated molecule [M-H]⁻ are:
Loss of 120 Da ([M-H-120]⁻): This corresponds to a ⁰,²X cleavage, representing the loss of a C₄H₈O₄ fragment. This is often the most abundant fragment ion and is highly characteristic of C-hexosides.[8][9]
Loss of 90 Da ([M-H-90]⁻): This corresponds to a ⁰,³X cleavage, representing the loss of a C₃H₆O₃ fragment.
Loss of 60 Da ([M-H-60]⁻): This is attributed to a C₂H₄O₂ fragment loss.
The relative abundance of these ions can provide clues to the identity of the flavonoid. For example, the ability to distinguish isomers can be achieved by analyzing the relative intensities of these characteristic ions.[8]
Water Loss and Sequential Fragmentation
Water loss ([M-H-H₂O]⁻) is a very common initial step in the fragmentation cascade.[10] This is often followed by the characteristic cross-ring cleavages. For instance, you may observe ions at [M-H-18-90]⁻ or [M-H-18-120]⁻.
Caption: Common fragmentation pathways for a flavonoid mono-C-hexoside.
Comparison of Different Flavonoid C-Glycoside Types
The complexity of the fragmentation pattern increases with the number and type of glycosidic linkages.
Mono-C-Glycosides (6-C vs. 8-C Isomers)
Flavonoids can be glycosylated at the C-6 or C-8 position. While their MS¹ spectra are identical, their MS² spectra can show differences in the relative abundance of fragment ions. It has been reported that the 6-C-sugar moiety tends to undergo more extensive fragmentation than the 8-C sugar.[3] For instance, in some cases, the [M-H-120]⁻ ion is more abundant for 6-C isomers (e.g., orientin) compared to 8-C isomers (e.g., isoorientin), although this is not a universal rule and depends on the specific compound and instrument conditions.
Di-C-Glycosides
These compounds, such as 6,8-di-C-glycosides, show fragmentation patterns characteristic of both sugar units. The fragmentation pathways allow for the identification of the nature of the sugars (e.g., hexoses or pentoses) at each position.[11] For a di-C-hexoside, you would expect to see sequential losses leading to ions such as:
[M-H-90]⁻ and [M-H-120]⁻
[M-H-120-90]⁻ and [M-H-120-120]⁻
O-Glycosyl-C-Glycosides
These mixed-glycoside flavonoids are common in nature and present a hierarchical fragmentation pattern. As expected, the initial and most facile fragmentation is the cleavage of the O-glycosidic bond.[7][12]
MS² Step: The spectrum is dominated by the neutral loss of the O-linked sugar, producing an ion that represents the intact C-glycosyl flavonoid. For example, for a C-hexosyl-O-hexoside, the base peak in MS² would be at [M-H-162]⁻.[7]
MS³ Step: Further fragmentation (MS³) of this [M-H-162]⁻ ion will then produce the characteristic pattern of a C-glycoside, with fragments at [M-H-162-90]⁻ and [M-H-162-120]⁻.[4][7] This multi-stage MSⁿ approach is essential for the complete structural elucidation of such complex molecules.
The position of the O-glycosylation on the C-glycosyl residue can also be determined. For instance, 2''-O-glycosylation is often characterized by a prominent Z₁⁻ type ion, while 6''-O-glycosylation can be identified by a characteristic [M-H-162-120]⁻ fragment in the case of a 6''-O-hexosyl-C-hexoside.[7]
Summary of Diagnostic Fragment Ions
Glycoside Type
Precursor Ion (Negative Mode)
Primary MS² Fragments
Key Diagnostic Feature
Mono-C-hexoside
[M-H]⁻
[M-H-90]⁻, [M-H-120]⁻
Presence of sugar cross-ring cleavages; absence of [M-H-162]⁻.
Mono-C-pentoside
[M-H]⁻
[M-H-60]⁻, [M-H-90]⁻
Cross-ring cleavages corresponding to a pentose moiety.
6,8-di-C-hexoside
[M-H]⁻
[M-H-120]⁻, [M-H-120-120]⁻
Sequential cross-ring cleavage losses from both sugar units.
O-Hexosyl-C-hexoside
[M-H]⁻
[M-H-162]⁻
Facile loss of the O-linked hexose is the dominant fragmentation.
Experimental Protocol: UPLC-QTOF-MS/MS Analysis
This protocol provides a robust method for the separation and characterization of flavonoid C-glycosides from a plant extract. The use of a Quadrupole Time-of-Flight (QTOF) mass spectrometer provides high-resolution and accurate mass data, which is crucial for confident formula determination of fragment ions.
Sample Preparation
Weigh 1.0 g of dried, powdered plant material.
Add 20 mL of 80% methanol (MeOH/H₂O, v/v).
Sonicate for 30 minutes at room temperature.
Centrifuge the mixture at 4000 rpm for 15 minutes.
Collect the supernatant. Repeat the extraction process twice more on the remaining solid residue.
Combine the supernatants and evaporate to dryness under reduced pressure at 40°C.
Reconstitute the dried extract in 2 mL of 50% methanol.
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
UPLC-MS/MS Conditions
Chromatographic System: Acquity UPLC H-Class or equivalent.
Column: Acquity UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient Elution: 5-15% B (0-5 min), 15-30% B (5-15 min), 30-60% B (15-25 min), 60-95% B (25-30 min), hold at 95% B (30-32 min), return to 5% B (32.1 min), and re-equilibrate for 3 min.
Flow Rate: 0.3 mL/min.
Column Temperature: 40°C.
Injection Volume: 2 µL.
Mass Spectrometry Conditions
Mass Spectrometer: Waters Xevo G2-XS QTOF or equivalent.
Ionization Mode: ESI Negative (and Positive for comparison).
Capillary Voltage: 2.5 kV.
Sampling Cone: 40 V.
Source Temperature: 120°C.
Desolvation Temperature: 450°C.
Desolvation Gas Flow: 800 L/hr.
Acquisition Mode: MSᴱ (a data-independent acquisition mode that collects precursor and fragment ion data simultaneously).
Scan Range: m/z 50-1200.
Collision Energy: Low energy (LE) scan at 6 eV; High energy (HE) scan ramped from 20-45 eV.
Lock Mass: Leucine enkephalin (m/z 554.2615 in negative mode) for real-time mass correction.
Caption: General experimental workflow for flavonoid C-glycoside analysis.
Conclusion
The mass fragmentation of flavonoid C-glycosides is a predictable and highly informative process that serves as a cornerstone for their structural identification. Unlike O-glycosides, their fragmentation is dominated by characteristic cross-ring cleavages of the sugar moiety, providing a unique fingerprint for this class of compounds. By understanding the key fragmentation pathways for mono-C, di-C, and mixed O,C-glycosides, and by employing high-resolution LC-MS/MS techniques, researchers can confidently identify these important natural products in complex matrices. The ability to differentiate isomers and elucidate complex glycosylation patterns is critical for quality control, metabolomics, and the development of new therapeutics derived from natural sources.
References
Pikulski, M., & Brodbelt, J. S. (2003). Differentiation of flavonoid glycoside isomers by using metal complexation and electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 14(12), 1437–1453. [Link]
Pikulski, M., & Brodbelt, J. S. (2003). Differentiation of flavonoid glycoside isomers by using metal complexation and electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 14(12), 1437–1453. [Link]
Pikulski, M., & Brodbelt, J. S. (2003). Differentiation of Flavonoid Glycoside Isomers by Using Metal Complexation and Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 14(12), 1437-1453. [Link]
Vukics, V., & Guttman, A. (2007). Characterization of C-glycosyl flavones O-glycosylated by liquid chromatography-tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(18), 2972–2980. [Link]
Li, Q., et al. (2012). Differentiation of the flavonoid C-glycoside isomers in Scutellaria baicalensis Georgi using HPLC-ESI-MS/MS. Journal of Chromatographic Science, 50(7), 589–594. [Link]
Zhang, J., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 29(12), 2948. [Link]
Chen, L., et al. (2025). A fragmentation study of disaccharide flavonoid C-glycosides using triple quadrupole mass spectrometry and its application for identification of flavonoid C-glycosides in Odontosoria chinensis. Rapid Communications in Mass Spectrometry, 39(2), e9936. [Link]
Stobiecki, M. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules, 21(11), 1494. [Link]
Cuyckens, F., & Claeys, M. (2000). Tandem mass spectral strategies for the structural characterization of flavonoid glycosides. Analusis, 28(10), 888-895. [Link]
Feng, G. X., et al. (2014). A Study of Characteristic Fragmentation of Different C- and O-Glycosylation Position Flavonoids and their Aglycone by Quadrupole Time-of-Flight Tandem Mass Spectrometry. Advanced Materials Research, 941-944, 1143-1146. [Link]
Stobiecki, M. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules, 21(11), 1494. [Link]
Zhang, J., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 29(12), 2948. [Link]
Zhang, J., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 29(12), 2948. [Link]
Liu, R., et al. (2014). Approach to the study of flavone di-C-glycosides by high performance liquid chromatography-tandem ion trap mass spectrometry and its application to characterization of flavonoid composition in Viola yedoensis. Journal of Mass Spectrometry, 49(5), 415-427. [Link]
Feng, G. X., et al. (2014). A Study of Characteristic Fragmentation of Different C- and O-Glycosylation Position Flavonoids and their Aglycone by Quadrupole Time-of-Flight Tandem Mass Spectrometry. Advanced Materials Research, 941-944, 1143-1146. [Link]
Hagazy, K., & Mulata, H. N. (2016). Structural Characterization of Flavonoids Using Mass Spectrometry. Research & Reviews: A Journal of Pharmacology, 6(3), 1-19. [Link]
Little, J. L., et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 14(11), 696. [Link]
de Oliveira, A. C. S., et al. (2024). LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case. Analytical Methods, 16(16), 2275-2287. [Link]
Li, B., et al. (2022). The fragmentation pathway of O-glycosyl flavonoid. [Figure]. In: Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction. Frontiers in Pharmacology. [Link]
Al-Mahweety, J. A. S., et al. (2018). Isolation and Characterization of Flavonoid C-glycosides from Prosopis glandulosaTorr. Leaves. Pharmacognosy Magazine, 14(56), 335-339. [Link]
Stobiecki, M. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules, 21(11), 1494. [Link]
Little, J. L., et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 14(11), 696. [Link]
Bioavailability comparison of orientin glycosides in in vivo models
The Pharmacokinetics and Bioavailability of Orientin Glycosides: An In Vivo Comparison Guide As a Senior Application Scientist in pharmacokinetics and natural product drug development, I frequently encounter the challeng...
Author: BenchChem Technical Support Team. Date: March 2026
The Pharmacokinetics and Bioavailability of Orientin Glycosides: An In Vivo Comparison Guide
As a Senior Application Scientist in pharmacokinetics and natural product drug development, I frequently encounter the challenge of translating in vitro efficacy into in vivo success. Flavonoids are notoriously difficult to formulate due to poor bioavailability. However, flavonoid C-glycosides—specifically orientin (luteolin-8-C-glucoside) and its isomer isoorientin (luteolin-6-C-glucoside)—present a unique pharmacokinetic paradigm.
This guide objectively compares the bioavailability, metabolic stability, and systemic distribution of orientin glycosides against traditional O-glycosides, providing actionable experimental frameworks for preclinical evaluation.
Structural Causality: The C-C vs. C-O Glycosidic Bond
The fundamental divergence in bioavailability between orientin and standard flavonoids (like isoquercitrin) lies in the glycosidic linkage. In O-glycosides, the sugar moiety is attached via a carbon-oxygen (C-O) bond, which is highly susceptible to enzymatic hydrolysis by
-glucosidases in the mammalian gastrointestinal (GI) tract[1].
Conversely, orientin and isoorientin feature a carbon-carbon (C-C) bond[2]. This structural distinction imparts exceptional chemical stability, allowing the molecule to resist premature enzymatic cleavage in the stomach and small intestine[1][2]. While this stability prevents rapid degradation, the inherent hydrophilicity of the intact glycoside limits transcellular permeability, forcing the molecule to rely primarily on passive diffusion for intestinal absorption[3].
Comparative Pharmacokinetics and Systemic Distribution
When evaluating these compounds in vivo, the structural stability of C-glycosides directly dictates their metabolic fate. Studies utilizing Sprague-Dawley rats demonstrate that when orientin is administered intravenously (e.g., at a dose of 20 mg/kg), it is rapidly dispersed to highly perfused organs (liver, lung, and kidney) and eliminated within approximately 90 minutes[4].
Interestingly, while O-glycosides tend to exhibit higher antioxidant activity in blood plasma post-digestion (due to rapid hydrolysis into highly active aglycones), C-glycosides like orientin demonstrate significantly higher antioxidant activity in urine[1]. This indicates that orientin is absorbed and excreted largely intact or as active Phase II metabolites, bypassing the rapid Phase I degradation typical of O-glycosides[1].
To understand why orientin clears rapidly despite its GI stability, we must look at hepatic Phase II metabolism. In vitro assays using Human Liver Microsomes (HLMs) and Rat Liver Microsomes (RLMs) confirm that orientin and isoorientin are heavily metabolized by Uridine 5'-diphospho-glucuronosyltransferase (UGT) isoforms[3]. Specifically, UGT1A1, 1A8, 1A9, and 1A10 drive the formation of monoglucuronides via typical Michaelis-Menten kinetics[3].
Caption: Absorption and Phase II metabolism pathway of orientin via specific UGT isoforms.
Self-Validating Experimental Methodologies
To objectively evaluate the bioavailability of orientin or its derivatives, researchers must employ self-validating experimental systems. Below are the gold-standard protocols for isolating the variables of permeability, metabolism, and systemic distribution.
Protocol A: In Vitro Permeability and Microsomal Metabolism
Rationale: In vivo models conflate hepatic clearance with gut microbiota degradation. Utilizing Caco-2 monolayers and HLMs isolates intestinal permeability and hepatic Phase II metabolism, respectively[3].
Step-by-Step Workflow:
Caco-2 Monolayer Preparation: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days.
Validation Step: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 400
to ensure tight junction integrity.
Permeability Assay: Apply 50
M orientin to the apical chamber (pH 6.5) to simulate the intestinal lumen. Add blank buffer to the basolateral chamber (pH 7.4).
Sampling: Extract 100
L aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing with fresh buffer. Calculate the apparent permeability coefficient () to confirm passive diffusion[3].
Microsomal Incubation: Incubate 10
M orientin with 1 mg/mL HLMs and 2 mM UDPGA (cofactor) in Tris-HCl buffer at 37°C for 60 minutes[3].
Termination & Analysis: Terminate the reaction with ice-cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS/MS to quantify monoglucuronide formation and calculate
Protocol B: In Vivo Pharmacokinetics and Tissue Distribution
Rationale: To determine absolute bioavailability and organ accumulation, a dual-route (IV vs. Oral) rodent model is required[4].
Step-by-Step Workflow:
Animal Preparation: Fast adult Sprague-Dawley rats (200-250g) for 12 hours prior to dosing to eliminate dietary flavonoid interference.
Dosing:
Group 1 (IV): Administer 20 mg/kg orientin via the tail vein[4].
Group 2 (Oral): Administer 100 mg/kg orientin via oral gavage.
Serial Sampling: Collect 200
L blood samples from the jugular vein at 0, 5, 15, 30, 45, 60, 90, and 120 minutes[4].
Tissue Harvesting: Euthanize subsets of rats at 30, 60, and 90 minutes. Harvest the heart, liver, spleen, lung, kidney, and brain[4].
Sample Processing:
Validation Step: Spike all samples with an internal standard (e.g., vitexin) to monitor extraction recovery.
Precipitate plasma proteins using a 3:1 ratio of methanol to plasma. Homogenize tissues in saline before identical precipitation.
Quantification: Analyze via HPLC-UV or LC-MS/MS. Generate concentration-time curves to calculate
, , , and .
Caption: Self-validating preclinical in vivo pharmacokinetic study workflow for orientin.
Conclusion for Drug Development Professionals
The pharmacokinetic profile of orientin glycosides presents a double-edged sword. While the C-C glycosidic bond protects the molecule from rapid GI hydrolysis—yielding superior structural stability compared to O-glycosides—its reliance on passive diffusion and rapid Phase II glucuronidation via UGTs results in swift systemic clearance[1][2][3]. Future formulation strategies for orientin should focus on bypassing UGT-mediated first-pass metabolism or utilizing nano-delivery systems to enhance transcellular permeability.
References
Orientin: a comprehensive review of a promising bioactive flavonoid
Source: National Institutes of Health (NIH) / Inflammopharmacology
URL:[Link]
Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo
Source: National Institutes of Health (NIH) / Molecules
URL:[Link]
In Vitro Study of UGT Metabolism and Permeability of Orientin and Isoorientin, Two Active flavonoid C-glycosides
Source: National Institutes of Health (NIH) / Drug Metabolism Letters
URL:[Link]
Cytotoxicity Profile Comparison: Next-Generation Targeted Payloads (ADCs) vs. Standard Chemotherapy Agents
As a Senior Application Scientist, I frequently guide drug development teams through the analytical nuances of evaluating novel therapeutics. The paradigm shift from traditional standard-of-care chemotherapy (e.g., pacli...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently guide drug development teams through the analytical nuances of evaluating novel therapeutics. The paradigm shift from traditional standard-of-care chemotherapy (e.g., paclitaxel, doxorubicin) to targeted Antibody-Drug Conjugates (ADCs) like Trastuzumab deruxtecan (T-DXd) necessitates a fundamental change in how we assess in vitro cytotoxicity[1][2].
This guide provides an objective, data-backed comparison of their cytotoxicity profiles, detailing the mechanistic causality behind their divergent behaviors and outlining the self-validating experimental protocols required to quantify these differences accurately in the laboratory.
Mechanistic Divergence: The Causality of Cytotoxicity
To understand the cytotoxicity profile of a therapeutic, we must first analyze its mechanism of cellular entry. Standard chemotherapeutic agents rely on passive diffusion or active transport to enter cells. This indiscriminate entry mechanism leads to systemic, off-target cytotoxicity, affecting both malignant and healthy proliferating tissues[2].
In contrast, ADCs utilize receptor-mediated endocytosis, ensuring that a highly potent payload is released predominantly within antigen-expressing tumor cells[1]. For instance, T-DXd employs a cleavable peptide linker that, upon lysosomal degradation, releases a potent topoisomerase I inhibitor (DXd)[1][3]. Because the payload is membrane-permeable, it can diffuse out of the target cell to induce a "bystander effect," effectively killing adjacent heterogeneous tumor cells that lack the target receptor[3].
Mechanistic comparison of ADC endocytosis versus passive diffusion of standard chemotherapy.
Quantitative Cytotoxicity Profile Comparison
Because ADCs are designed to deliver highly potent molecules that would be too toxic to administer systemically as free drugs, their in vitro IC50 values are often orders of magnitude lower than standard chemotherapies when tested on target-positive cell lines[2]. The table below summarizes the quantitative and qualitative differences in their cytotoxicity profiles.
To objectively compare these agents in the laboratory, we cannot rely on a single viability metric. Relying solely on metabolic assays can conflate cytostatic effects (growth arrest) with cytolytic cell death. Therefore, I mandate a self-validating orthogonal assay system : pairing an intracellular ATP-based metabolic assay with an extracellular enzyme release assay. A true cytotoxic event will show a proportional decrease in ATP alongside an increase in extracellular enzyme release.
Protocol 1: Intracellular ATP Quantitation (Metabolic Viability)
Causality: The CellTiter-Glo (CTG) assay is a homogeneous system that quantifies ATP, a direct indicator of metabolically active cells[5][6]. The assay utilizes a proprietary thermostable luciferase that generates a "glow-type" luminescent signal with a half-life of >5 hours, which eliminates the need for reagent injectors and reduces pipetting errors[5][7].
Step-by-Step Methodology:
Cell Seeding: Seed target-positive and target-negative cells in opaque-walled 96-well plates at an optimized density (typically 1,000–5,000 cells/well in 100 µL medium) and incubate overnight at 37°C[8].
Drug Treatment: Add serial dilutions of the ADC or standard chemotherapy. Note: ADCs require longer incubation times (72–144 hours) compared to free drugs (48–72 hours) to account for the time required for endocytosis and lysosomal cleavage[9][10].
Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Causality: Luciferase kinetics are highly temperature-sensitive; uneven plate temperatures will cause severe edge-effect artifacts[7][8].
Lysis & Reaction: Add 100 µL of CellTiter-Glo Reagent to each well. Mix on an orbital shaker for 2 minutes to induce complete cell lysis[8].
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence using a microplate reader[7][8].
Causality: While CTG measures viability, the Lactate Dehydrogenase (LDH) assay specifically quantifies cell lysis. LDH is a stable cytosolic enzyme released into the media only upon plasma membrane rupture (necrosis or late apoptosis)[11][12]. Extracellular LDH catalyzes the conversion of lactate to pyruvate, generating NADH. A diaphorase enzyme then uses this NADH to reduce a tetrazolium salt (INT) into a measurable red formazan product[12][13].
Step-by-Step Methodology:
Preparation: Plate and treat cells identically to Protocol 1. Include a "Spontaneous Release" control (vehicle-treated cells) and a "Maximum Release" control (cells treated with a lysis solution/Triton X-100 45 minutes prior to readout)[12][13].
Supernatant Transfer: Centrifuge the plate at 250 × g for 10 minutes to pellet debris. Carefully transfer 50 µL of the cell-free supernatant to a new 96-well plate. Causality: Transferring the supernatant isolates the extracellular LDH from living cells, preventing false positives[11][14].
Enzymatic Reaction: Add 50 µL of the prepared LDH Reaction Mixture (containing INT and diaphorase) to each well[13].
Incubation & Readout: Protect the plate from light and incubate at room temperature for 30 minutes. Add 50 µL of Stop Solution (1 N HCl) and measure absorbance at 490 nm[11][12].
Orthogonal cytotoxicity workflow utilizing ATP quantitation and LDH release assays.
Data Interpretation & Causality in Experimental Design
When analyzing the resulting dose-response curves, the divergence between standard chemotherapy and ADCs becomes highly apparent.
Targeted Efficacy: ADCs will exhibit a sharp, distinct IC50 curve in target-positive cells but will plateau or show negligible toxicity in target-negative cells[2][9]. Standard chemotherapies will show relatively uniform IC50 curves across all rapidly dividing cell lines regardless of receptor expression.
Bystander Effect Validation: To truly map the cytotoxicity profile of an ADC with a membrane-permeable payload, researchers must utilize co-culture models. By mixing target-positive and target-negative cells and monitoring viability, we can quantify the payload's ability to diffuse and induce bystander apoptosis—a critical parameter for treating heterogeneous solid tumors[3][15].
Ovid. "[fam-] trastuzumab deruxtecan antitumor activity is dependent on HER2 expression level rather than on HER2 amplification." ovid.com.
ACS Publications. "Development of Anilino-Maytansinoid ADCs that Efficiently Release Cytotoxic Metabolites in Cancer Cells and Induce High Levels of Bystander Killing." acs.org.
NIH / PMC. "Antibody–Drug Conjugates in Hematological Malignancies: Current Landscape and Future Perspectives." nih.gov.
A Comparative Guide to the Reproducibility of Flavonoid Extraction Methods from Trollius chinensis
For Researchers, Scientists, and Drug Development Professionals The consistent and reliable extraction of bioactive compounds is a cornerstone of natural product research and drug development. This guide provides an in-d...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The consistent and reliable extraction of bioactive compounds is a cornerstone of natural product research and drug development. This guide provides an in-depth comparison of various methods for extracting flavonoids from Trollius chinensis, a plant renowned in traditional medicine for its anti-inflammatory, antioxidant, and antiviral properties.[1][2] The flower of Trollius chinensis is a rich source of bioactive flavonoids, particularly the flavone C-glycosides orientin and vitexin.[1][3] The ability to reproducibly obtain a consistent yield and profile of these compounds is critical for the standardization of herbal preparations and the development of novel therapeutics.
This guide delves into the nuances of both conventional and modern extraction techniques, offering a comparative analysis of their performance based on experimental data. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
The Challenge of Reproducibility in Natural Product Extraction
Reproducibility in the extraction of phytochemicals from medicinal plants is a significant challenge.[4] Variability can be introduced at numerous stages, from the initial collection and drying of the plant material to the specifics of the extraction process itself.[4] Key factors such as the choice of solvent, extraction temperature, and duration can dramatically influence the efficiency and selectivity of the extraction, and consequently, the final chemical composition of the extract.[5] For Trollius chinensis, ensuring the consistent extraction of its key flavonoids is paramount for reliable pharmacological studies and for the quality control of its medicinal preparations.
Comparative Analysis of Extraction Methods
This section provides a detailed comparison of four common extraction methods for Trollius chinensis flavonoids: the conventional Heating Reflux Extraction (HRE), and three modern techniques: Ultrasonic-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and the innovative use of Natural Deep Eutectic Solvents (NADES).
Heating Reflux Extraction (HRE)
Heating reflux extraction is a traditional and widely employed method for extracting phytochemicals. It involves the continuous boiling of a solvent with the plant material, with a condenser returning the solvent vapor to the extraction flask. This process allows for an efficient extraction over an extended period.
Principle of Operation: The elevated temperature enhances the solubility of the flavonoids and the diffusion rate of the solvent into the plant matrix. The continuous reflux of fresh solvent maintains a high concentration gradient, which drives the extraction process.
Experimental Protocol: Heating Reflux Extraction of Trollius chinensis Flavonoids
Preparation of Plant Material: Grind dried Trollius chinensis flowers to a fine powder (e.g., 60 mesh).[6]
Solvent Selection: Prepare a 70% ethanol solution in water.[3]
Extraction Setup: Place 2.0 g of the powdered plant material into a round-bottom flask. Add 60 mL of the 70% ethanol solution.[3]
Reflux: Connect the flask to a reflux condenser and heat the mixture to 80°C in a water bath.[3]
Extraction Time: Maintain the reflux for 120 minutes.[3]
Repeat Extraction: For exhaustive extraction, repeat the process three times with fresh solvent.[3]
Filtration and Concentration: Filter the combined extracts. Remove the solvent from the filtrate using a rotary evaporator at 50°C.[3]
Drying: Dry the resulting extract in a vacuum oven at 50°C to a constant weight.[3]
Workflow for Heating Reflux Extraction
Caption: Workflow for Heating Reflux Extraction of Trollius chinensis flavonoids.
Ultrasonic-Assisted Extraction (UAE)
Ultrasonic-assisted extraction employs high-frequency sound waves to disrupt plant cell walls, which enhances solvent penetration and accelerates the extraction process.
Principle of Operation: The acoustic cavitation generated by the ultrasound waves creates microjets and shockwaves that lead to the disruption of cell walls. This increases the surface area for mass transfer and improves solvent penetration, allowing for a more efficient extraction at lower temperatures and in a shorter timeframe compared to conventional methods.[7]
Experimental Protocol: Ultrasonic-Assisted Extraction of Trollius chinensis Flavonoids
Preparation of Plant Material: Finely crush dried Trollius chinensis flowers and pass them through a 60-mesh sieve.[6]
Solvent Selection: Use a suitable solvent such as methanol.[6]
Extraction Setup: Weigh 3.0 g of the powdered plant material and place it in an appropriate vessel. Add 50 mL of methanol.[6]
Ultrasonication: Place the vessel in an ultrasonic bath operating at a frequency of 70 kHz and a power of 250 W.[6]
Extraction Time: Sonicate the mixture for 45 minutes.[6]
Filtration: Filter the solution through a 0.45 μm membrane to remove any solid particles.[6]
Analysis: The resulting filtrate is then ready for analysis by methods such as HPLC.[6]
Workflow for Ultrasonic-Assisted Extraction
Caption: Workflow for Ultrasonic-Assisted Extraction of Trollius chinensis flavonoids.
Microwave-Assisted Extraction (MAE)
Microwave-assisted extraction utilizes microwave energy to heat the solvent and plant material, resulting in a rapid and efficient extraction process.
Principle of Operation: Microwaves cause the rapid rotation of polar molecules within the solvent and plant material, which generates heat. This localized heating increases the internal pressure within the plant cells, leading to their rupture and the release of their contents into the solvent. This method is noted for its high efficiency and significantly reduced extraction times.[8]
Experimental Protocol: Microwave-Assisted Extraction of Flavonoids (General Protocol)
A specific protocol for MAE of Trollius chinensis flavonoids was not available in the initial literature search. The following is a general protocol that can be adapted.
Preparation of Plant Material: Prepare finely powdered dried plant material.
Solvent Selection: Choose a solvent with good microwave absorption properties, such as ethanol-water mixtures.
Extraction Setup: Place a known amount of the powdered plant material into a microwave extraction vessel and add the solvent at a predetermined solvent-to-material ratio.[8]
Microwave Irradiation: Place the vessel in a microwave extractor and apply a specific microwave power for a set duration.[8]
Cooling and Filtration: Allow the vessel to cool to room temperature before opening. Filter the extract to remove any solid residues.[8]
Analysis: The resulting extract is ready for further processing or analysis.
Workflow for Microwave-Assisted Extraction
Caption: General workflow for Microwave-Assisted Extraction of flavonoids.
Natural Deep Eutectic Solvents (NADES) Extraction
Natural deep eutectic solvents represent a new class of green solvents that are biodegradable, have low toxicity, and can be highly effective for the extraction of flavonoids.
Principle of Operation: NADES are mixtures of natural compounds, such as amino acids, sugars, and organic acids, that form a eutectic mixture with a melting point that is lower than that of the individual components. They can exhibit high solubilizing power for flavonoids and can be used in conjunction with methods like UAE to enhance extraction efficiency.
Experimental Protocol: Ultrasonic-Assisted NADES Extraction of Trollius ledebouri Flavonoids
This protocol is for a closely related species, Trollius ledebouri, and can be readily adapted for Trollius chinensis.
NADES Preparation: Prepare a NADES composed of L(-)-proline and levulinic acid at a molar ratio of 1:2.[9]
Preparation of Plant Material: Use dry, powdered flowers of Trollius ledebouri.[9]
Extraction Setup: Weigh 0.2000 g of the powdered plant material and add 4.0 mL of the prepared NADES.[9]
Ultrasonication: Employ an ultrasonic-assisted extraction method. Optimized conditions from a study on Trollius ledebouri were an extraction temperature of 60°C, an extraction time of 18 minutes, a water content in the NADES of 14% (v/v), and a solid-liquid ratio of 48 mL/g.[9]
Analysis: The resulting extract can then be analyzed by HPLC to determine the content of orientin and vitexin.[9]
Performance Comparison and Reproducibility
The choice of extraction method has a significant impact on the yield of flavonoids from Trollius chinensis. A comparative study of UAE and HRE for the extraction of vitexin and orientin demonstrated that UAE was the more efficient method.[3]
Extraction Method
Vitexin Yield (%)
Orientin Yield (%)
UAE (Optimized)
1.08 - 1.25
0.53 - 0.62
HRE
0.89
0.52
Table based on data from a study that utilized response surface methodology to optimize UAE conditions.[3]
While this data highlights the superior yield of UAE, the reproducibility of each method is a critical factor for ensuring consistent and reliable results. Reproducibility is often influenced by the degree of control over the extraction parameters.
Factors Influencing Reproducibility:
Solvent Composition and Ratio: The type of solvent and its ratio to the plant material must be precisely controlled for consistent results.[5] For example, an optimal extraction of flavonoids from Trollius chinensis has been achieved with a 70% ethanol-water solution.[3]
Temperature: Temperature affects both the solubility of the flavonoids and the stability of these compounds.[5] The high temperatures used in methods like HRE and MAE can potentially lead to the degradation of thermolabile flavonoids if not carefully controlled.[10]
Time: The duration of the extraction must be optimized to ensure maximum yield without causing the degradation of the target compounds.[5]
Particle Size: A smaller and more uniform particle size of the plant material increases the surface area available for extraction, leading to more consistent and reproducible results.[11]
Instrumental Parameters: For modern techniques like UAE and MAE, parameters such as ultrasonic power and frequency, and microwave power, must be kept constant to ensure the reproducibility of the extraction.[12]
Achieving High Reproducibility:
To ensure a high degree of reproducibility, it is essential to develop and strictly adhere to standardized protocols. This includes:
Standard Operating Procedures (SOPs): The implementation of detailed SOPs for every step of the extraction process, from sample preparation to the final analysis.
Instrument Calibration: The regular calibration of all equipment, including balances, water baths, ultrasonicators, and microwave extractors.
Quality Control of Raw Materials: The use of well-characterized and consistently sourced plant material.
Replicate Extractions: Performing extractions in triplicate to accurately assess the variability of the method.[4]
Conclusion and Recommendations
For the extraction of flavonoids from Trollius chinensis, modern methods like Ultrasonic-Assisted Extraction (UAE) generally provide higher yields in a shorter time as compared to conventional methods such as Heating Reflux Extraction (HRE).[3] The use of novel green solvents like Natural Deep Eutectic Solvents (NADES) also shows great promise for highly efficient and environmentally friendly extractions.[9]
However, the key to obtaining reliable and comparable results lies in the reproducibility of the chosen method. Regardless of the technique employed, strict control over all experimental parameters is crucial. For researchers aiming for high-throughput screening or the development of standardized extracts, UAE and MAE, when coupled with well-defined and validated protocols, can provide an optimal balance of efficiency and reproducibility. For applications where the use of organic solvents is a concern, NADES offers a compelling and sustainable alternative.
Ultimately, the selection of an extraction method should be based on a thorough consideration of the specific research goals, available resources, and the desired attributes of the final extract, with a constant and rigorous focus on ensuring the reproducibility of the entire process.
References
Reproducibility challenges in the search for antibacterial compounds from nature - PMC. (2021, July 29). Retrieved from [Link]
Trollius chinensis Bunge: A Comprehensive Review of Research on Botany, Materia Medica, Ethnopharmacological Use, Phytochemistry, Pharmacology, and Quality Control - PMC. (2023, October 25). Retrieved from [Link]
Compositional analysis and antioxidant activity assessment of flavonoids extracted from Trollius chinensis Bunge - JOCPR. (2015). Retrieved from [Link]
Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC. (2024, February 21). Retrieved from [Link]
Effect of Extraction Methods on Bioactive Compounds of Plant Origin - CABI Digital Library. (2017). Retrieved from [Link]
Antiviral flavonoid-type C-glycosides from the flowers of Trollius chinensis - PubMed. (2006, March). Retrieved from [Link]
Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? - MDPI. (2022, November 21). Retrieved from [Link]
A brief overview on the methods for extraction and identification of flavonoids - E3S Web of Conferences. (2023). Retrieved from [Link]
The Genus Trollius -Review of Pharmacological and Chemical Research - ResearchGate. (2015, August). Retrieved from [Link]
On-line study of flavonoids of Trollius chinensis Bunge binding to DNA with ethidium bromide using a novel combination of chromatographic, mass spectrometric and fluorescence techniques - DOI. (2013, March 22). Retrieved from [Link]
Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials - MDPI. (2020, September 30). Retrieved from [Link]
(PDF) Optimization of the extraction process of flavonoids from Trollius ledebouri with natural deep eutectic solvents - ResearchGate. (2021, December). Retrieved from [Link]
Analysis of conditions for microwave-assisted extraction of total water-soluble flavonoids from Perilla Frutescens leaves - PMC. (2013, December 1). Retrieved from [Link]
Comprehensive Laboratory Guide: Safe Handling and Disposal of 2'-O-beta-L-galactopyranosylorientin 2'-O-beta-L-galactopyranosylorientin (CAS: 861691-37-4) is a naturally occurring flavonoid glycoside isolated from the fl...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Laboratory Guide: Safe Handling and Disposal of 2'-O-beta-L-galactopyranosylorientin
2'-O-beta-L-galactopyranosylorientin (CAS: 861691-37-4) is a naturally occurring flavonoid glycoside isolated from the flowers of Trollius ledebouri and Trollius chinensis[1][2]. In pharmacological research, it is highly valued as a substrate for multidrug resistance protein 2 (MRP2) and is frequently utilized as an analytical standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) workflows[1][3].
While natural plant flavonoids are generally not classified as acutely highly toxic, their concentrated analytical standards possess potent biological activity. Consequently, laboratories must implement stringent, self-validating waste management protocols to prevent environmental contamination, avoid cross-reactivity in waste streams, and ensure strict regulatory compliance[4][5].
Risk Assessment & Operational Causality
When dealing with specialized research chemicals lacking highly specific, globally harmonized disposal monographs, environmental health and safety (EHS) best practices dictate treating the substance as hazardous until a formal waste determination is made[5].
The primary operational risk with 2'-O-beta-L-galactopyranosylorientin does not typically stem from the compound itself, but rather from its solvent matrix . Because this compound is routinely dissolved in organic solvents (e.g., methanol, acetonitrile, or DMSO) for chromatographic analysis, the physiochemical properties of the solvent dictate the primary disposal classification[3][5]. Furthermore, as a fine powder in its solid state, improper handling can lead to aerosolization, necessitating specific spill-response controls to prevent inhalation exposure[4][6].
Quantitative Data & Waste Stream Parameters
Before initiating any disposal protocol, verify the physical properties and designated waste streams for the compound.
Causality: Analytical workflows generate liquid effluents where the flavonoid is dissolved in mobile phases. Mixing incompatible solvents (e.g., strong oxidizers with organic mobile phases) can lead to exothermic reactions or dangerous gas evolution[4].
Characterize the Matrix: Determine the exact composition of the mobile phase (e.g., 0.1% Formic acid in Acetonitrile).
Select the Receptacle: Use a chemically compatible, leak-proof container (e.g., HDPE carboy). Do not use metal containers for acidic effluents.
Transfer: Working within a certified chemical fume hood, carefully pour the effluent into the waste container using a dedicated funnel to prevent splashing.
Labeling: Immediately affix a "Hazardous Waste" label. Explicitly list all constituents, including "2'-O-beta-L-galactopyranosylorientin (<1%)" and the primary solvents (e.g., "Acetonitrile 50%, Water 50%")[5].
Storage: Store the container in a designated Secondary Accumulation Area (SAA) away from strong oxidizing agents and heavy metal salts[4][5].
Protocol B: Solid Waste and Contaminated Consumables
Causality: Vials, pipette tips, and weighing boats contaminated with the solid powder or stock solutions must be isolated to prevent aerosolization of the biologically active compound.
Collection: Place all contaminated disposable items (e.g., microcentrifuge tubes, nitrile gloves, weighing paper) into a puncture-resistant, sealable chemical solid waste bin[5].
Powder Disposal: For expired or degraded solid standards, do not dissolve the compound to dispose of it. Keep the solid in its original amber glass vial, seal it tightly, and place it in a secondary containment bag[5][7].
Manifesting: Document the exact mass of the discarded compound on the laboratory's waste manifest to maintain accurate inventory tracking.
Protocol C: Spill Response and Decontamination
Causality: Accidental spills require immediate containment to prevent slipping hazards and inhalation of fine particulates.
Isolation: Evacuate non-essential personnel from the immediate area. Don appropriate PPE (nitrile gloves, safety goggles, lab coat, and a particulate respirator if ventilation is compromised)[4][5].
Containment: For solid spills, avoid raising dust . Do not sweep dry. Gently cover the powder with damp absorbent paper or mix with an inert absorbent material like sand or vermiculite[6][8].
Collection: Use a non-sparking scoop to transfer the absorbed material into a hazardous waste bag[6].
Surface Decontamination: Wash the spill site thoroughly with a suitable solvent (e.g., 70% ethanol or a laboratory detergent) to remove residual flavonoid contamination, collecting the washings as liquid waste[4][6].
Waste Categorization Workflow
Decision workflow for the categorization and disposal of 2'-O-beta-L-galactopyranosylorientin waste.
References
Safety Data Sheet: OxiSelect™ Flavonoid Assay Kit. Cell Biolabs, Inc. Retrieved from: [Link]
Technical Data Sheet: Flavonoid Extract Handling. Dental Plus. Retrieved from: [Link]